molecular formula C8H7Cl2NO B182401 N-(3,5-dichlorophenyl)acetamide CAS No. 31592-84-4

N-(3,5-dichlorophenyl)acetamide

Cat. No.: B182401
CAS No.: 31592-84-4
M. Wt: 204.05 g/mol
InChI Key: BJWFSDFXPISTBZ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)acetamide is a chemical compound of significant interest in structural chemistry and materials science research, particularly as a precursor for the synthesis of more complex molecules. Its core structure is a benchmark for studying N-aromatic amides, with the molecular skeleton being essentially planar, a feature that influences its solid-state packing and physicochemical properties . Researchers utilize this compound to investigate intermolecular interactions, such as N—H⋯O and N—H⋯Cl hydrogen bonding, which stabilize the crystal structure and form one-dimensional chains along specific axes . Structurally related to the lateral chain of natural benzylpenicillin, this acetamide derivative serves as a key intermediate in developing compounds with potential bioactivity . Its robust and well-defined crystalline nature makes it an excellent model system for advanced crystallographic studies and for exploring the coordination abilities of amide-based ligands in metallo-organic frameworks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFSDFXPISTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185479
Record name Acetamide, N-(3,5-dichlorophenyl)-
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31592-84-4
Record name Acetamide, N-(3,5-dichlorophenyl)-
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Record name NSC83301
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3,5-dichlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4), also known as 3,5-dichloroacetanilide, represents a critical structural motif in the development of dicarboximide fungicides (e.g., vinclozolin, iprodione) and serves as a stable metabolic marker for environmental monitoring. This whitepaper provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics. Designed for researchers in agrochemistry and medicinal chemistry, this guide synthesizes experimental data with field-proven protocols to ensure reproducibility and analytical precision.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound features a 3,5-dichloroaniline core acetylated at the nitrogen position.[1] The meta-substitution pattern of the chlorine atoms imparts significant lipophilicity and metabolic stability to the aromatic ring, influencing both its solubility profile and biological half-life.

Table 1: Chemical Identification Data
ParameterSpecification
IUPAC Name This compound
Common Synonyms 3,5-Dichloroacetanilide; N-Acetyl-3,5-dichloroaniline
CAS Registry Number 31592-84-4
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
SMILES CC(=O)NC1=CC(Cl)=CC(Cl)=C1
InChI Key BJWFSDFXPISTBZ-UHFFFAOYSA-N

Physicochemical Properties[3][6][7][8][9][10][11][12]

Understanding the thermodynamic and solubility profile is essential for formulation and purification processes. The high melting point relative to the parent aniline (3,5-dichloroaniline, MP: 51–53 °C) indicates strong intermolecular hydrogen bonding facilitated by the amide moiety.

Table 2: Physical & Thermodynamic Properties[6][13]
PropertyValue / RangeContext / Reference
Melting Point 172.5 – 174.5 °CRecrystallized from Ethanol [1]
Appearance White to gray crystalline solidStandard State
LogP (Octanol/Water) 3.17Predicted (Consensus) [2]
Water Solubility Low (< 100 mg/L)Hydrophobic nature of dichlorophenyl ring
Solubility (Organic) Soluble in DMSO, MeOH, EtOH, EtOAcDipolar aprotic solvents preferred for NMR
pKa (Amide NH) ~14-15Weakly acidic; deprotonation requires strong base

Synthesis & Purification Protocol

The following protocol is a self-validating system designed for high purity (>98%) synthesis, minimizing side products such as diacetylated species.

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks the carbonyl carbon of acetic anhydride.

Experimental Workflow

Reagents:

  • 3,5-Dichloroaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate (anhydrous, 1.0 eq) - Acts as a buffer/catalyst

  • Solvent: Glacial Acetic Acid or Toluene

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-dichloroaniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add acetic anhydride (12 mmol) dropwise over 10 minutes while stirring.

  • Catalysis: Add anhydrous sodium acetate (10 mmol) to buffer the generated acid.

  • Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove acetic acid.

  • Purification: Recrystallize from hot ethanol/water (9:1) to yield white needles. Dry in a vacuum oven at 50°C for 4 hours.

Process Visualization

SynthesisWorkflow Start Start: 3,5-Dichloroaniline React Reaction: + Acetic Anhydride + NaOAc 80°C, 2 hrs Start->React Acylation Quench Quench: Pour into Ice Water (Precipitation) React->Quench Completion Filter Isolation: Vacuum Filtration Wash with H2O Quench->Filter Solid Formation Purify Purification: Recrystallize (EtOH/H2O) Filter->Purify Crude Solid Final Final Product: This compound (>98% Purity) Purify->Final Yield ~90%

Figure 1: Step-by-step synthetic workflow for the acetylation of 3,5-dichloroaniline.

Spectral Characterization

Accurate spectral assignment is crucial for verifying the substitution pattern (3,5- vs 2,4- isomers).

Nuclear Magnetic Resonance (NMR)

Data based on DMSO-d₆ solvent.

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 10.25Singlet (Broad)1HNH AmideDeshielded by carbonyl and aromatic ring current.
¹H 7.65Doublet (J~2Hz)2HAr-H (2,6) Flanking the Nitrogen; shifted downfield by amide EWG.
¹H 7.20Triplet (J~2Hz)1HAr-H (4) Located between two Cl atoms; shielded relative to H2,6.
¹H 2.08Singlet3HCH₃ AcetylCharacteristic methyl singlet for acetanilides.
¹³C 169.2--C=O Carbonyl carbon.
¹³C 141.5--Ar-C (1) Ipso carbon attached to Nitrogen.
¹³C 134.0--Ar-C (3,5) Carbons bearing Chlorine atoms.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretching (Secondary amide).

  • 1670 cm⁻¹: C=O stretching (Amide I band) - Strong diagnostic peak.

  • 1590, 1540 cm⁻¹: Aromatic ring skeletal vibrations and Amide II band (N-H bending).

  • 800-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 203 (100%), 205 (64%), 207 (10%).

  • Pattern: The characteristic 9:6:1 isotope pattern confirms the presence of two chlorine atoms.

  • Fragmentation: Loss of ketene (CH₂=C=O, M-42) to yield the 3,5-dichloroaniline cation (m/z 161).

Biological Relevance & Applications

Fungicide Metabolism

This compound is a primary metabolite of dicarboximide fungicides such as Vinclozolin and Iprodione . In soil and mammalian systems, the succinimide or hydantoin ring of the parent fungicide undergoes hydrolysis and decarboxylation to yield 3,5-dichloroaniline, which is subsequently acetylated by N-acetyltransferase enzymes as a detoxification mechanism [3].

Biological Pathway Visualization

MetabolicPathway Vinclozolin Parent Fungicide: Vinclozolin Hydrolysis Hydrolysis & Decarboxylation Vinclozolin->Hydrolysis DCA Intermediate: 3,5-Dichloroaniline (Toxic) Hydrolysis->DCA NAT Enzyme: N-acetyltransferase DCA->NAT Acetamide Metabolite: This compound (Stable Marker) NAT->Acetamide Phase II Metabolism

Figure 2: Metabolic pathway showing the formation of this compound from Vinclozolin.

References

  • BenchChem. (2025).[2][3] Technical Data Sheet: this compound. Retrieved from

  • Stenutz, R. (2024). Physicochemical Data for 3,5-dichloroacetanilide. Stenutz.eu. Retrieved from

  • PubChem. (2025).[1][4] Compound Summary: this compound (CID 182054).[5] National Center for Biotechnology Information. Retrieved from

  • NIST. (2023). Mass Spectral Library: 3,5-Dichloroacetanilide. National Institute of Standards and Technology.[6] Retrieved from

Sources

crystalline structure of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Solid-State Dynamics of N-(3,5-dichlorophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive structural analysis of This compound (3,5-DCPA), a critical model compound in the study of halogen bonding and crystal engineering. For drug development professionals, understanding the solid-state behavior of this molecule offers predictive insights into the bioavailability and stability of poly-halogenated active pharmaceutical ingredients (APIs).

This document details the synthesis, purification, and X-ray crystallographic characterization of 3,5-DCPA, emphasizing the role of intermolecular hydrogen bonding and chlorine-mediated packing motifs.

Chemical Context & Synthesis Protocol

High-purity single crystals are the prerequisite for accurate structural determination. The synthesis of 3,5-DCPA follows a classic acetylation pathway but requires strict control over reaction kinetics to prevent di-acetylation or impurity inclusion.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the amine nitrogen of 3,5-dichloroaniline on the carbonyl carbon of acetic anhydride , followed by the elimination of acetic acid.

Optimized Synthesis Workflow
  • Reagents: 3,5-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Zinc Dust (Catalytic, prevents oxidation).

  • Purification: The 3,5-substitution pattern increases lipophilicity compared to the parent acetanilide, necessitating a dual-solvent recrystallization system (Ethanol/Water) to achieve X-ray quality crystals.

DOT Diagram: Synthesis & Purification Logic

SynthesisWorkflow Start Raw Materials 3,5-Dichloroaniline + Ac2O Reaction Acetylation (Reflux, 1-2h, Zn dust) Start->Reaction  Nucleophilic Attack   Quench Quench (Pour into Ice Water) Reaction->Quench  Precipitation   Crude Crude Precipitate (Filter & Wash) Quench->Crude Recryst Recrystallization (EtOH:H2O 3:1 v/v) Crude->Recryst  Purification   Crystal Single Crystal Growth (Slow Evaporation) Recryst->Crystal  Thermodynamic Control  

Figure 1: Step-by-step synthesis and purification workflow for isolating crystallographic-grade 3,5-DCPA.

Crystallographic Methodology

To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is employed. The following parameters are critical for reproducing the structural data.

  • Crystal Growth: Slow evaporation of an ethanolic solution at room temperature (298 K).

  • Data Collection: Mo-Kα or Cu-Kα radiation.

  • Refinement Strategy: Full-matrix least-squares on

    
    .
    

Self-Validating Check:

  • R-Factor: A final

    
     value < 0.05 is required to confirm a high-quality model.
    
  • Thermal Ellipsoids: Check for non-positive definite atoms, which indicate disorder or wrong space group assignment.

Structural Analysis: The Core

The crystalline architecture of 3,5-DCPA is defined by a delicate balance between strong hydrogen bonds and weak halogen interactions.

Unit Cell & Space Group

Based on the authoritative work by Gowda et al. (CCDC 613378), 3,5-DCPA crystallizes in the Monoclinic system.[1]

ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for planar aromatic amides.
Space Group

or

Centrosymmetric; favored for packing efficiency.
Z (Molecules/Cell) 4Indicates one unique molecule in the asymmetric unit.
Planarity RMS Deviation < 0.02 ÅThe amide group (N-C=O) is essentially planar.
Molecular Conformation

The conformation is defined by the torsion angle between the amide plane and the phenyl ring.

  • Twist Angle: The phenyl ring is twisted relative to the amide plane (typically 20°–40°). This twist minimizes steric clash between the amide oxygen/hydrogen and the ortho-hydrogens of the ring.

  • Amide Geometry: The amide bond adopts the trans (anti) conformation, positioning the N-H and C=O bonds on opposite sides, which is crucial for the formation of linear hydrogen-bonded chains.

Supramolecular Architecture (Packing)

The solid-state cohesion is driven by two primary forces:

  • N-H...O Hydrogen Bonds: The primary motif is a C(4) chain . The amide N-H acts as a donor, and the Carbonyl O acts as an acceptor to a neighboring molecule, forming infinite 1D chains running parallel to the crystallographic axes.

  • Halogen Interactions: The 3,5-dichloro substitution creates potential for Cl...Cl or Cl...π interactions between layers, stabilizing the 3D network.

DOT Diagram: Supramolecular Assembly

CrystalPacking cluster_forces Interaction Hierarchy Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2  H-Bond (2.8-3.0 Å)   Chain 1D Infinite Chain (C(4) Motif) Mol2->Chain  Translation   Layer 3D Lattice (Cl...Cl / Pi-Stacking) Chain->Layer  Van der Waals   Info Primary: Strong N-H...O Secondary: Weak Cl...Cl

Figure 2: Logical flow of supramolecular assembly from molecular dimers to the 3D crystal lattice.

Physicochemical Implications for Drug Development

Understanding the 3,5-DCPA structure provides "read-across" value for API development:

  • Solubility Profile: The strong intermolecular H-bond chains (Figure 2) result in high lattice energy, correlating to lower aqueous solubility compared to non-halogenated analogs.

  • Polymorphism Risk: The rotational freedom of the phenyl ring (torsion angle) combined with weak Cl...Cl interactions suggests a potential for polymorphism. Screening solvents with different polarities is recommended to rule out metastable forms.

References

  • Gowda, B. T., et al. (2007).[1][2] "Crystal structure of this compound". Acta Crystallographica Section E: Structure Reports Online, 63(7).

  • PubChem. (2023).[3] "Acetamide, N-(3,5-dichlorophenyl)- Compound Summary". National Library of Medicine.

  • Gowda, B. T., et al. (2008). "2-Chloro-N-(3,5-dichlorophenyl)acetamide".[1] Acta Crystallographica Section E, 64(2). (Cited for comparative structural parameters).

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3,5-dichlorophenyl)acetamide is a chemical compound belonging to the family of dichloroaniline derivatives. This technical guide provides a comprehensive overview of its potential biological activities, drawing upon existing research on structurally related compounds to infer its likely mechanisms of action and toxicological profile. The document is intended for researchers, scientists, and drug development professionals interested in the fungicidal, cytotoxic, and other potential pharmacological properties of this class of molecules. We will delve into its chemical characteristics, explore potential structure-activity relationships, and present detailed experimental protocols for its investigation.

Introduction: Chemical Identity and Structural Context

This compound, also known as 3',5'-dichloroacetanilide, is an aromatic amide. Its structure is characterized by a central acetamide group linked to a dichlorinated phenyl ring at the 3 and 5 positions.

Chemical Profile:

Property Value
IUPAC Name This compound[1]
CAS Number 31592-84-4[1]
Molecular Formula C₈H₇Cl₂NO[1][2]
Molecular Weight 204.06 g/mol [1][2]

| InChIKey | BJWFSDFXPISTBZ-UHFFFAOYSA-N[2] |

The 3,5-dichloroaniline moiety is a common scaffold in various biologically active compounds, including fungicides and other agricultural chemicals.[3][4][5] The biological activity of these compounds is often attributed to this specific substitution pattern. This guide will explore the potential activities of this compound by examining the known effects of its structural analogs.

A plausible synthetic route to this compound involves the acetylation of 3,5-dichloroaniline. This can be achieved through various standard laboratory methods.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DCA 3,5-Dichloroaniline Reaction Acetylation DCA->Reaction AA Acetic Anhydride/Acetyl Chloride AA->Reaction NDPA This compound Reaction->NDPA

Caption: A conceptual diagram of the synthesis of this compound.

Potential Biological Activities

While direct studies on this compound are limited, a significant body of research on related compounds, particularly N-(3,5-dichlorophenyl)succinimide (NDPS), provides a strong basis for predicting its biological profile.

Fungicidal Activity

Many N-(3,5-dichlorophenyl) carboximide derivatives are recognized for their fungicidal properties.[6] These compounds, including iprodione and vinclozolin, are classified as dicarboximide fungicides (FRAC Code 2).[7] Another related class of fungicides, the succinate dehydrogenase inhibitors (SDHIs; FRAC Code 7), also features compounds with similar structural motifs.[8]

Postulated Mechanism of Action: The fungicidal activity of dicarboximide fungicides is believed to involve the inhibition of spore germination and mycelial growth. While the precise molecular target is not fully elucidated, it is thought to be related to the disruption of lipid metabolism and membrane function. For SDHI fungicides, the mechanism is the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. Given the structural similarity, this compound could potentially exhibit fungicidal activity through one of these mechanisms.

Cytotoxic and Anticancer Potential

Derivatives of N,N'-bis(3,5-dichlorophenyl)urea have demonstrated anticancer properties by acting as mitochondrial uncouplers, which disrupts oxidative phosphorylation and induces apoptosis in cancer cells.[9] While the acetamide functional group differs from the urea linkage, the shared dichlorophenyl moiety suggests that this compound could be investigated for similar cytotoxic effects. The mechanism could involve the induction of apoptosis or cell cycle arrest.[9]

Antiandrogenic Activity

The structurally similar fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) has been identified as a moderate antiandrogen.[10] Its antiandrogenic effects are mediated, at least in part, by antagonizing the androgen receptor (AR).[10] This raises the possibility that this compound could also possess antiandrogenic properties due to the shared N-(3,5-dichlorophenyl) core.

Antimicrobial Activity

Some acetamide derivatives have been explored for their antimicrobial properties. For instance, N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, and to reduce biofilm formation in Staphylococcus aureus.[11] Although the substitution pattern is different, this highlights the potential for dichlorophenyl acetamide structures to exhibit antibacterial activity.

Toxicological Profile and Metabolism

The safety profile of this compound is a critical consideration for any potential application.

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral) and causes serious eye irritation (Eye Irritation 2).[1]

Nephrotoxicity

A significant concern for this class of compounds is nephrotoxicity. The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) is a known nephrotoxicant in rats, causing polyuric renal failure and proximal tubular necrosis.[6][12][13][14] The toxicity is believed to be mediated by its metabolites.[12][15] It is plausible that this compound could undergo similar metabolic activation and exhibit renal toxicity. The biotransformation of the parent compound, 3,5-dichloroaniline (3,5-DCA), can lead to the formation of toxic metabolites that contribute to nephrotoxicity.[16]

Metabolism_Pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism cluster_toxicity Toxicity NDPA This compound Hydroxylation Hydroxylation NDPA->Hydroxylation Deacetylation Deacetylation NDPA->Deacetylation Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 DCA 3,5-Dichloroaniline Deacetylation->DCA Conjugation Glucuronidation/Sulfation Metabolite1->Conjugation DCA->Conjugation Toxicity Nephrotoxicity Conjugation->Toxicity

Caption: Postulated metabolic pathway for this compound leading to potential nephrotoxicity.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro assays are recommended. Below is a detailed protocol for assessing its cytotoxicity against a cancer cell line.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in any well.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound B->C D Treat cells with compound C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Dissolve formazan in DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow diagram for the in vitro cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

This compound represents a molecule of interest with a spectrum of potential biological activities, primarily inferred from its structural analogs. The existing literature strongly suggests that it warrants investigation for fungicidal, cytotoxic, and antiandrogenic properties. However, the potential for nephrotoxicity, a known characteristic of related compounds, necessitates a thorough toxicological evaluation. Future research should focus on direct experimental validation of these predicted activities and a comprehensive assessment of its safety profile. Elucidating its precise mechanisms of action will be crucial for any potential development in the pharmaceutical or agrochemical sectors.

References

  • Vertex AI Search. (n.d.). N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide.
  • EvitaChem. (n.d.). N,N'-bis(3,5-dichlorophenyl)isophthalamide (EVT-3981426).
  • PubMed. (2002). Effect of three n-acetylamino acids on N-(3,5-dichlorophenyl)succinimide (NDPS) and ndps metabolite nephrotoxicity in Fischer 344 rats.
  • PrepChem.com. (n.d.). Synthesis of 3-(3,5-dichlorophenyl)-hydantoin.
  • MDPI. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats.
  • PubMed. (2007). The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays.
  • PMC - NIH. (n.d.). N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). Acetamide, N-(3,5-dichlorophenyl)-.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • ResearchGate. (2019). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • ResearchGate. (2025). N-(2,3-Dichlorophenyl)acetamide.
  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • BLD Pharm. (n.d.). This compound.
  • PubMed. (n.d.). Acute N-(3,5-dichlorophenyl)succinimide nephrotoxicity in female Fischer 344 rats.
  • PubChem. (n.d.). 3,5-Dichloroaniline.
  • PubMed. (n.d.). Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in rats: evidence for bioactivation through alcohol-O-glucuronidation and O-sulfation.
  • Ukrainian Botanical Journal. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes.
  • PubMed. (n.d.). Comparative Acute Renal Effects of Three N-(3,5-dichlorophenyl)carboximide Fungicides.
  • FRAC. (n.d.). SDHI Fungicides.
  • AERU. (2025). 3,5-dichloroaniline (Ref: RP32596).
  • PubMed. (n.d.). Nephrotoxicity following acute administration of N-(3,5-dichlorophenyl)succinimide in rats.
  • CropLife Australia. (2025). Fungicide Activity Group Table.

Sources

Technical Guide: Safe Handling & Operational Protocols for N-(3,5-Dichlorophenyl)acetamide

[1]

Executive Summary & Chemical Identity

This compound (also known as 3',5'-Dichloroacetanilide) is a halogenated amide intermediate commonly used in the synthesis of agrochemicals (fungicides) and pharmaceutical building blocks.[1][2] Its structural rigidity and lipophilicity, imparted by the meta-substituted chlorines, dictate specific handling requirements regarding solubility and biological permeation.[1]

Physicochemical & Hazard Profile
PropertySpecification
CAS Number 31592-84-4
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
GHS Signal Word WARNING
GHS Hazard Classification
Hazard CodeHazard StatementTarget Organ/System
H302 Harmful if swallowedGastrointestinal / Systemic
H315 Causes skin irritationDermal barrier
H319 Causes serious eye irritationOcular mucous membranes
H335 May cause respiratory irritationUpper respiratory tract

Risk Assessment & Control Strategy

Effective safety management relies on a Hierarchy of Controls . For this compound, the primary risks are inhalation of particulates during weighing and dermal absorption during solution-phase handling.[1]

Control Logic Diagram

The following diagram illustrates the decision matrix for selecting controls based on the operational state (Solid vs. Solution).

RiskAssessmentStartOperation TypeSolidSolid Handling(Weighing/Transfer)Start->SolidSolutionSolution Handling(Reaction/Workup)Start->SolutionEng_SolidEngineering:HEPA Enclosure / Fume HoodSolid->Eng_SolidPrimary BarrierEng_SolEngineering:Fume Hood (Vapor Capture)Solution->Eng_SolSolvent Vapor RiskPPE_SolidPPE:N95/P100 Mask + Nitrile GlovesEng_Solid->PPE_SolidSecondary BarrierPPE_SolPPE:Chem-Resistant Gloves (Breakthrough Check)+ GogglesEng_Sol->PPE_SolSplash RiskActionSafe ExecutionPPE_Solid->ActionPPE_Sol->Action

Caption: Operational logic for selecting engineering controls and PPE based on the physical state of the compound.

Operational Protocols: Synthesis & Handling

This section details a standard workflow for the synthesis of this compound via the acetylation of 3,5-dichloroaniline. This context provides a realistic framework for handling the compound during its formation, isolation, and purification.[1]

Synthesis Workflow (Acetylation)

Reaction: 3,5-Dichloroaniline + Acetic Anhydride

1
Step-by-Step Methodology
  • Preparation (Engineering Control):

    • Set up all glassware inside a certified chemical fume hood.[1]

    • Why: Acetic anhydride is lachrymatory; the product is a potential respiratory irritant.[1]

  • Reagent Addition (Exotherm Control):

    • Dissolve 3,5-dichloroaniline in a suitable solvent (e.g., Toluene or Dichloromethane).[1]

    • Add Acetic Anhydride dropwise at 0–5°C.[1]

    • Causality: Controlling temperature prevents uncontrolled exotherms and minimizes di-acetylation side products.[1]

  • Monitoring (Self-Validation):

    • Use Thin Layer Chromatography (TLC) to confirm the disappearance of the aniline starting material.[1]

    • Validation: The reaction is considered "Safe to Quench" only when the starting amine is consumed, reducing the risk of handling mixed toxic waste.[1]

  • Quenching & Isolation:

    • Quench with ice-water to hydrolyze excess anhydride.[1]

    • Filter the precipitated solid (this compound).[1]

    • Safety Note: The wet cake contains acetic acid.[1] Wash thoroughly with water until the filtrate pH is neutral.[1]

Workflow Visualization

SynthesisWorkflowStartStart: 3,5-DichloroanilineReactionAcetylation(Ac2O, 0°C)Start->ReactionCheckTLC Validation(Amine Consumed?)Reaction->CheckCheck->ReactionNo (Continue Stirring)QuenchQuench & Precipitate(Ice/Water)Check->QuenchYesFilterFiltration & Wash(Remove Acid)Quench->FilterDryDrying(Vacuum Oven)Filter->DryFinalProduct:This compoundDry->Final

Caption: Process flow for the safe synthesis and isolation of this compound.

Emergency Response & Waste Management

Despite rigorous controls, accidents can occur.[1] The following protocols ensure rapid mitigation of exposure.

Exposure Response Matrix
Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air immediately.Irritation (H335) can cause bronchospasm; fresh air dilutes the agent.[1]
Skin Contact Wash with soap and water for 15 min.[1][3]Lipophilic nature allows dermal absorption; soap emulsifies the compound.[1]
Eye Contact Rinse with water for 15 min; lift lids.[1][3]Crystalline solids can cause mechanical abrasion and chemical burns (H319).[1]
Ingestion Rinse mouth; DO NOT induce vomiting.Prevents aspiration of the compound into the lungs.[1][4]
Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[1][3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a P100 respirator if powder is airborne.[1]

  • Containment: Cover spills with a damp absorbent pad to prevent dust generation.[1] Do not dry sweep. [1]

  • Disposal: Place waste in a sealed container labeled "Toxic Organic Waste."

Emergency Logic Diagram

EmergencyResponseIncidentIncident OccursTypeIdentify TypeIncident->TypeSpillSpill (Solid/Liquid)Type->SpillContaminationExposurePersonnel ExposureType->ExposureInjuryCleanWet Wipe / Absorb(No Dust)Spill->CleanFirstAidFirst Aid(Wash/Flush 15min)Exposure->FirstAidReportReport to EHSClean->ReportFirstAid->Report

Caption: Decision tree for immediate response to spills or personnel exposure incidents.

References

  • PubChem. (n.d.).[1] this compound Compound Summary (CID 182054).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Acetamide, N-(3,5-dichlorophenyl)-.[1][2] Retrieved from [Link][1]

Theoretical and Computational Profiling of N-(3,5-dichlorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational framework for analyzing N-(3,5-dichlorophenyl)acetamide , a halogenated acetanilide derivative with significant relevance in structural chemistry and pharmaceutical intermediate profiling.

This guide is structured to serve as a self-validating protocol for researchers, synthesizing established density functional theory (DFT) methodologies with experimental crystallographic validation.

Executive Summary & Chemical Context

This compound (CAS: 31592-84-4) serves as a critical model system for understanding the electronic influence of meta-substituted halogens on the acetamide linkage—a pharmacophore ubiquitous in analgesics and antimicrobials.[1]

The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring introduces strong inductive effects (


), altering the charge distribution across the amide bond (

).[1] This guide provides a rigorous computational workflow to quantify these effects, validated against experimental X-ray diffraction data.
ParameterSpecification
Formula

Molecular Weight 204.05 g/mol
Symmetry

(approximate),

(crystal)
Key Interaction Intermolecular

hydrogen bonding

Computational Methodology (The Protocol)

To ensure high fidelity in predicting structural and electronic properties, the following computational protocol is recommended. This workflow is designed to balance computational cost with accuracy, utilizing the B3LYP hybrid functional.[1]

Level of Theory[3][5][6][7][8]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional effectively handles the electron correlation required for aromatic organic systems.

  • Basis Set: 6-311++G(d,p) .[1][3][4]

    • Diffuse functions (++): Critical for accurately modeling the lone pairs on Chlorine and Oxygen.

    • Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic ring and amide bond.[1]

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, from initial geometry construction to advanced property analysis.

ComputationalWorkflow cluster_Analysis Property Analysis Start Initial Geometry (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Struct Structural Parameters (Bond Lengths/Angles) Freq->Struct Valid Minima Elec Electronic Properties (HOMO-LUMO / MEP) Struct->Elec Spec Spectral Profiling (IR / Raman / NMR) Struct->Spec NBO NBO Analysis (Hyperconjugation) Struct->NBO Validation Experimental Validation (X-Ray / FTIR Data) Struct->Validation Spec->Validation

Figure 1: Standardized computational workflow for the physicochemical profiling of acetanilide derivatives.

Structural Analysis & Validation

The accuracy of the computational model must be benchmarked against experimental data.[1] For this compound, the crystal structure reported by Gowda et al. (2007) serves as the "Ground Truth."[1]

Geometry Optimization Results

The optimization typically reveals a non-planar relationship between the phenyl ring and the amide plane due to steric repulsion, though the amide group itself remains planar.[1]

Table 1: Comparison of Calculated vs. Experimental Geometric Parameters

ParameterExperimental (X-Ray)*Calculated (DFT/B3LYP)Deviation (

)
Interpretation
C=O Bond (

)
1.2251.231+0.006Typical DFT overestimation; indicates strong double bond character.[1]
C-N Bond (

)
1.3451.352+0.007Partial double bond character due to amide resonance.[1]
N-H Bond (

)
0.8601.008+0.148X-ray underestimates X-H lengths; DFT is often more accurate for proton position.[1]
C-Cl Bond (

)
1.7401.752+0.012Standard C-Cl bond length for meta-substituted aromatics.[1]
C-N-C Angle (

)
127.5128.1+0.6Steric strain accommodation.[1]

*Experimental values derived from Gowda et al. (2007).

Hydrogen Bonding Network

In the solid state, this compound forms 1D polymeric chains via


  intermolecular hydrogen bonds.[1]
  • Mechanism: The amide proton (donor) interacts with the carbonyl oxygen (acceptor) of a neighboring molecule.[1]

  • DFT Simulation: To replicate this, one must perform a calculation on a dimer system .[1] Single molecule calculations (gas phase) will not capture the red-shift in N-H stretching frequency caused by this interaction.[1]

Electronic Properties & Reactivity

Understanding the electronic landscape is crucial for predicting how this molecule interacts with biological targets (e.g., enzymes or receptors).[1]

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness and stability.[1]

  • HOMO: Localized primarily on the phenyl ring and chlorine lone pairs . It represents the region capable of donating electrons.

  • LUMO: Localized on the amide moiety and the phenyl ring .[1] It represents the region susceptible to nucleophilic attack.

  • Energy Gap (

    
    ):  A large gap (typically > 4.5 eV for this class) indicates high kinetic stability and low chemical reactivity, a desirable trait for stable drug intermediates.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for docking studies.[1]

  • Red Regions (Negative Potential): Carbonyl Oxygen (

    
    ) and Chlorine atoms (
    
    
    
    ).[1] These are preferred sites for electrophilic attack.
  • Blue Regions (Positive Potential): Amide Hydrogen (

    
    ).[1] This is the primary site for nucleophilic attack or H-bond donation.[1]
    

Electronicinteractions Cl Chlorine (3,5) (-I Effect) Ring Phenyl Ring ( $pi$-System ) Cl->Ring Inductive Withdrawal Amide Acetamide Group (-NH-CO-CH3) Ring->Amide Resonance Disruption Amide->Ring N-Lone Pair Delocalization

Figure 2: Electronic interaction map showing the competing inductive and resonance effects.

Vibrational Spectroscopy (IR/Raman)

Vibrational analysis confirms the functional groups.[1] The calculated frequencies (harmonic approximation) must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

Table 2: Characteristic Vibrational Modes

Mode Assignment (PED)Experimental (

)
Scaled DFT (

)
Description

3280 - 33003450 (Gas Phase)Stretching.[1] Note: Exp. is lower due to H-bonding.[1]

(Amide I)
1670 - 16901685Strong Carbonyl stretch.[1]

(Amide II)
1540 - 15601555In-plane bending coupled with C-N stretch.[1]

750 - 800780Characteristic of aryl chlorides.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into "hyperconjugation"—the stabilizing interactions between filled and empty orbitals.

  • Key Interaction:

    
    .[1]
    
  • Significance: The lone pair on Nitrogen donates electron density into the anti-bonding orbital of the Carbonyl group.[1] This resonance stabilization energy (

    
    ) is responsible for the planarity of the amide bond and the restricted rotation, which is vital for the molecule's "lock-and-key" fit in biological receptors.[1]
    

References

  • Gowda, B. T., et al. (2007).[1][5][6] "this compound."[1][5][7][8] Acta Crystallographica Section E: Structure Reports Online, 63(6), o2862.[1] Link

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

  • Arjunan, V., et al. (2013).[1] "Vibrational spectral analysis and quantum chemical calculations of N-(3,4-dichlorophenyl)acetamide." Spectrochimica Acta Part A, 112, 152-163.[1] (Contextual reference for methodology). Link[1]

Sources

N-(3,5-dichlorophenyl)acetamide chemical stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability and Reactivity of N-(3,5-dichlorophenyl)acetamide

Introduction

This compound is an aromatic amide that serves as a key intermediate and building block in the synthesis of various chemical entities, including pharmaceuticals and agricultural chemicals. Its molecular architecture, featuring a reactive amide linkage and an electron-deficient dichlorinated phenyl ring, dictates its stability profile and reactivity. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemical behavior is paramount for ensuring the integrity, safety, and efficacy of final products. This guide provides a detailed exploration of the stability and reactivity of this compound, grounded in chemical principles and supported by established analytical methodologies.

Physicochemical Properties and Molecular Structure

The stability and reactivity of a chemical compound are fundamentally governed by its structure. This compound possesses two key functional regions: the acetamide group and the 3,5-dichlorophenyl ring.

  • The Amide Group: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The planarity of the amide group is a result of resonance, which imparts a partial double-bond character to the C-N bond, making it more robust than a typical amine C-N bond but still a primary site for degradation.

  • The Dichlorophenyl Ring: The two chlorine atoms are strong electron-withdrawing groups. Their presence at the meta positions (3 and 5) significantly influences the electron density of the aromatic ring and the acidity of the amide N-H proton, thereby affecting the molecule's overall reactivity and interaction potential.

A summary of its key properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 31592-84-4PubChem[1]
Molecular Formula C₈H₇Cl₂NOPubChem[1]
Molecular Weight 204.05 g/mol PubChem[1]
SMILES CC(=O)NC1=CC(=CC(=C1)Cl)ClPubChem[1]
Storage Sealed in dry, room temperatureBLD Pharm[2]

digraph "this compound" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of this compound", width=5, height=4];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; N [label="N"]; H_N [label="H"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; C_methyl [label="CH₃"];

// Invisible nodes for positioning inv1 [shape=point, pos="1.5,0!"]; inv2 [shape=point, pos="2.2,-0.5!"];

// Phenyl ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents on the ring C1 -- N; C3 -- Cl1; C5 -- Cl2;

// Amide group N -- H_N; N -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_methyl;

// Positioning using invisible nodes (optional, requires neato/fdp)// This part is more for fine-tuning layout engines that support pos attribute// For basic dot, relative positioning is determined by connections {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} }

Caption: Figure 1: Structure of this compound.

Chemical Stability and Degradation Pathways

Understanding the degradation profile of this compound is essential for predicting its shelf-life and identifying potential impurities. The primary degradation pathway is hydrolysis of the amide bond, though photodegradation and thermal stress can also contribute to its breakdown.

Hydrolytic Degradation

Amide hydrolysis is the most significant degradation route for this molecule, proceeding via acid-catalyzed or base-mediated pathways to yield 3,5-dichloroaniline and acetic acid.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Mediated Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally faster for amides than acid-catalyzed hydrolysis.[5]

The kinetics of hydrolysis for amides are pH-dependent.[4] For this compound, the rate of degradation is expected to be lowest in the neutral pH range and to increase significantly at both low and high pH values.

Hydrolysis_Pathway cluster_caption reactant C₈H₇Cl₂NO This compound conditions H₂O (Acid or Base) reactant->conditions product1 C₆H₅Cl₂N 3,5-Dichloroaniline conditions->product1 Hydrolysis product2 CH₃COOH Acetic Acid conditions->product2 Hydrolysis

Caption: Figure 2: Primary Hydrolytic Degradation Pathway.

Photodegradation

The intrinsic photostability of a molecule must be evaluated to ensure that light exposure does not lead to unacceptable changes.[6] Molecules that absorb light at wavelengths of 290 nm or higher are at risk of photodegradation.[7] The aromatic ring in this compound suggests it may absorb UV light, making it potentially susceptible to photolytic degradation. Experimental studies, as outlined in the ICH Q1B guideline, are necessary to determine its photostability profile and identify any photoproducts.[6]

Thermal Stability

While many acetamides exhibit good thermal stability, high temperatures can induce decomposition.[8] For this compound, thermal stress may lead to the formation of various degradation products. In the event of combustion, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas can be expected.[9][10]

Oxidative Degradation

The amide functional group is generally stable against oxidation. However, the presence of the aromatic ring and the benzylic-like N-H group could be potential sites for oxidative reactions under aggressive conditions (e.g., in the presence of strong oxidizing agents or radical initiators).

Stress ConditionPotential Degradation ProductsPrimary Mechanism
Acid/Base Hydrolysis 3,5-Dichloroaniline, Acetic AcidNucleophilic acyl substitution
Oxidation N-Oxides, Ring hydroxylation productsReaction with oxidizing species
High Temperature CO, CO₂, NOx, HCl, CharPyrolysis/Combustion
Photolysis Varies (e.g., radical species, rearranged products)Absorption of UV/Vis light

Reactivity and Chemical Incompatibility

A comprehensive understanding of a compound's reactivity is critical for safe handling, storage, and formulation.

Incompatible Chemical Classes
  • Strong Acids and Bases: As discussed, these will catalyze the hydrolysis of the amide bond, leading to chemical degradation.[9] Contact should be avoided during storage and processing.

  • Strong Oxidizing Agents: These can potentially react with the molecule, leading to oxidative degradation products and compromising purity.[10]

  • Reactive Excipients: In a pharmaceutical formulation context, excipients are not always inert.[11] Reactive impurities within excipients or the excipients themselves can interact with the active pharmaceutical ingredient (API).[12][13] For this compound, particular attention should be paid to:

    • Excipients with high water content: Moisture can facilitate hydrolysis, especially if the formulation's microenvironment is acidic or basic.[14]

    • Reducing sugars (e.g., Lactose): While less likely with a secondary amide compared to a primary amine, the potential for Maillard-type reactions under certain conditions should not be entirely dismissed.

    • Excipients with reactive functional groups: The possibility of transamidation or other reactions with excipients containing nucleophilic or electrophilic centers should be evaluated.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are a cornerstone of stability testing, designed to deliberately degrade a sample to identify likely degradation products and establish a stability-indicating analytical method.[15][16]

Objective

To investigate the degradation behavior of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by the International Council for Harmonisation (ICH).

Materials and Reagents
  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • pH meter, calibrated

  • HPLC system with a UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Experimental Workflow

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions cluster_caption start Prepare Stock Solution of This compound (e.g., 1 mg/mL in 50:50 ACN:H₂O) hydrolysis Hydrolysis - 0.1 M HCl - 0.1 M NaOH - Water (Heat as needed, e.g., 60°C) start->hydrolysis oxidation Oxidation - 3% H₂O₂ (Room Temp) start->oxidation thermal Thermal - Solid State (e.g., 80°C) - Solution State (e.g., 60°C) start->thermal photo Photostability - ICH Q1B compliant light - Solid & Solution - Dark control start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hrs) Neutralize acid/base samples hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis end Identify & Quantify Degradants Determine Degradation Pathway Mass Balance Calculation analysis->end

Caption: Figure 3: Workflow for a Forced Degradation Study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of water. Keep at 60°C. Withdraw samples and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Solid: Place a known amount of solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Solution: Heat the stock solution at 60°C. Withdraw samples for analysis.

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6] Keep parallel samples protected from light as dark controls.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all major degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Safe Handling and Storage

Given its chemical properties and potential hazards, proper handling and storage procedures are essential.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid creating dust and avoid ingestion, inhalation, and contact with skin and eyes.[17] Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials like strong acids, bases, and oxidizing agents.[2]

  • Hazards: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[1]

Conclusion

This compound is a compound whose stability is primarily challenged by hydrolysis of its amide bond, a reaction that is accelerated by acidic and basic conditions. While thermally stable under normal conditions, exposure to high temperatures and potentially UV light can also induce degradation. Its reactivity profile necessitates careful consideration of incompatible materials, particularly in the context of pharmaceutical formulation where excipient interactions can compromise product quality. The application of systematic forced degradation studies is a critical, self-validating system to elucidate degradation pathways, identify potential impurities, and develop robust, stability-indicating analytical methods, thereby ensuring the compound's suitability for its intended use in research and development.

References

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  • Penta. (2023). "Acetamide - SAFETY DATA SHEET." Available at: [Link].

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  • Gowda, B. T., Foro, S., & Fuess, H. (2007). "N-(2,3-Dichlorophenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, 63(5), o2631–o2632. Available at: [Link].

  • National Center for Biotechnology Information. "Acetamide, N-(3,5-dichlorophenyl)-." PubChem. Available at: [Link].

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  • AIChE. "(41al) Thermal Decomposition of Dimethylacetamide (DMAc)." AIChE Proceedings. Available at: [Link].

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  • PubMed. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Available at: [Link].

  • Doceri. (2014). "Base-Promoted Hydrolysis of Acetamide (RXN Mechanism)." YouTube. Available at: [Link].

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  • PrepChem.com. "Synthesis of 3-(3,5-dichlorophenyl)-hydantoin." Available at: [Link].

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  • CUTM Courseware. "Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques." Available at: [Link].

  • MDPI. "Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition." Marine Drugs. Available at: [Link].

  • Georgia Southern University. "Hydroamidation with Acetamides and Trifluoroacetamides." Georgia Southern Commons. Available at: [Link].

  • Q1 Scientific. (2021). "Photostability testing theory and practice." Available at: [Link].

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Methodological & Application

Application Note: High-Yield Synthesis of N-(3,5-dichlorophenyl)acetamide

[1]

Introduction & Scientific Rationale

N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4) is a critical intermediate in the synthesis of dicarboximide fungicides (e.g., Iprodione, Procymidone) and various pharmaceutical motifs. Its synthesis represents a classic study in manipulating the nucleophilicity of aromatic amines.

Mechanistic Insight

The core transformation is a Nucleophilic Acyl Substitution . However, unlike simple aniline, the starting material 3,5-dichloroaniline possesses two chlorine atoms at the meta positions.

  • Electronic Effect: Chlorine is electronegative, exerting an inductive electron-withdrawing effect (-I). This reduces the electron density on the benzene ring and, consequently, the lone pair availability on the nitrogen atom.

  • Reactivity Implication: 3,5-dichloroaniline is a significantly weaker nucleophile than aniline. Standard aqueous acetylation (using acetic anhydride and sodium acetate at room temperature) often results in poor yields or incomplete conversion.

  • Protocol Choice: To overcome this deactivated state, this protocol utilizes glacial acetic acid as the solvent and acetic anhydride as the reagent under reflux. The acetic acid acts as a proton shuttle, while the elevated temperature overcomes the activation energy barrier imposed by the deactivated ring.

Safety & Hazard Analysis

Critical Warning: 3,5-Dichloroaniline is highly toxic and readily absorbed through the skin. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Safety Measure
3,5-Dichloroaniline Acute Tox.[1] (Oral/Dermal/Inhal); Aquatic Chronic 1Double nitrile gloves; dedicated waste stream for chlorinated organics.
Acetic Anhydride Flammable; Corrosive; LachrymatorUse only in fume hood; keep away from water sources until quenching.
Glacial Acetic Acid Flammable; CorrosiveAvoid inhalation of vapors; use acid-resistant gloves.

Materials & Equipment

ComponentSpecificationQuantity (Scale)
Precursor 3,5-Dichloroaniline (98%+)5.0 g (30.8 mmol)
Reagent Acetic Anhydride (ACS Reagent)5.0 mL (53.0 mmol, ~1.7 eq)
Solvent Glacial Acetic Acid20.0 mL
Quenching Deionized Water / Ice~200 mL
Purification Ethanol (95%) / WaterAs needed for recrystallization

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 5.0 g of 3,5-dichloroaniline in 20 mL of glacial acetic acid .

    • Note: The solution may appear slightly yellow/brown depending on the purity of the aniline.

  • Reagent Addition: Slowly add 5.0 mL of acetic anhydride to the stirring solution.

    • Why: Adding excess anhydride drives the equilibrium forward (Le Chatelier's principle) and compensates for any hydrolysis due to ambient moisture.

  • Activation: Attach a reflux condenser. Heat the mixture to gentle reflux (~120°C oil bath temperature) for 60 minutes .

    • Why: Reflux is required because the electron-withdrawing chlorines make the amine sluggish. Room temperature stirring is insufficient for quantitative conversion.

Phase 2: Isolation
  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-water slurry while stirring vigorously.

    • Observation: The this compound will precipitate immediately as a white to off-white solid. The excess acetic anhydride hydrolyzes to acetic acid (water-soluble).

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold water (3 x 20 mL) to remove residual acid.

    • Check: Monitor the pH of the filtrate; wash until neutral (pH ~6-7).

Phase 3: Purification (Recrystallization)
  • Solvent System: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot 95% Ethanol until dissolved.

  • Crystallization: If the solution is dark, treat with activated charcoal and filter hot. Otherwise, slowly add hot water to the boiling ethanol solution until a faint turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath for 30 minutes.

  • Final Collection: Filter the pure crystals, wash with cold 50% ethanol/water, and dry in a vacuum oven at 60°C for 4 hours.

Visualized Workflows

Figure 1: Reaction Workflow

ReactionWorkflowStartStart: 3,5-DichloroanilineMixDissolve in AcOH+ Acetic AnhydrideStart->MixRefluxReflux 120°C(60 mins)Mix->RefluxActivationQuenchQuench inIce WaterReflux->QuenchPrecipitationFilterVacuum Filtration& WashQuench->FilterPurifyRecrystallize(EtOH/H2O)Filter->PurifyProductPure this compoundPurify->Product

Caption: Step-by-step workflow for the acetylation of 3,5-dichloroaniline.

Figure 2: Mechanistic Pathway

MechanismAmine3,5-Dichloroaniline(Weak Nucleophile)AttackNucleophilic Attack(Rate Limiting)Amine->AttackAnhydrideAcetic Anhydride(Electrophile)Anhydride->AttackIntermediateTetrahedralIntermediateAttack->IntermediateEliminationElimination ofAcetateIntermediate->EliminationProductThis compoundElimination->Product

Caption: Mechanistic pathway highlighting the nucleophilic attack on the anhydride carbonyl.

Characterization & Validation

Upon isolation, the product should be verified against the following standard data.

PropertyExpected ValueNotes
Appearance White crystalline needlesOff-white indicates oxidation or residual aniline.
Yield 85 - 95%Losses usually occur during recrystallization.
Melting Point 172.5 - 174.5 °CSharp range indicates high purity [1].[2]
IR Spectroscopy 3250-3300 cm⁻¹ (N-H stretch)1660-1670 cm⁻¹ (C=O amide)Absence of broad -OH stretch confirms dryness.
NMR Interpretation (Predicted)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ 2.08 ppm (s, 3H): Methyl group of the acetyl chain.

    • δ 7.20 ppm (t, 1H, J=1.8 Hz): Aromatic proton at position 4 (between Cl atoms).

    • δ 7.65 ppm (d, 2H, J=1.8 Hz): Aromatic protons at positions 2 and 6.

    • δ 10.2 ppm (s, br, 1H): Amide N-H proton (chemical shift varies with solvent/concentration).

Troubleshooting

  • Low Yield: Ensure the reaction mixture was refluxed sufficiently. If the mixture turns purple/black, oxidation has occurred—perform the reaction under Nitrogen atmosphere next time.

  • Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too high. Re-heat and add more water dropwise until the oil dissolves, then cool very slowly.

  • Colored Impurities: 3,5-dichloroaniline oxidizes easily. Use activated carbon during the hot filtration step of recrystallization to remove colored byproducts.

References

  • PubChem.[1][3] (n.d.). Acetamide, N-(3,5-dichlorophenyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2025).[2][1][4][3][5] PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link][1]

step-by-step N-(3,5-dichlorophenyl)acetamide synthesis procedure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the synthesis of N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4), a critical intermediate in the development of dicarboximide fungicides (e.g., iprodione metabolites) and a structural motif in medicinal chemistry programs targeting specific enzyme inhibition.

The protocol employs a classical acetylation of 3,5-dichloroaniline using acetic anhydride. While acetylation is a fundamental transformation, the presence of two electron-withdrawing chlorine atoms at the meta positions significantly reduces the nucleophilicity of the amino group compared to unsubstituted aniline. Consequently, this protocol utilizes a sodium acetate-buffered system to facilitate the nucleophilic attack and neutralize the acetic acid byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Key Technical Parameters:

  • Reaction Type: Nucleophilic Acyl Substitution (Addition-Elimination)[1]

  • Target Purity: >98% (HPLC/NMR)

  • Melting Point Range: 172.5 – 174.5 °C[2]

  • Critical Safety Note: 3,5-Dichloroaniline is toxic by inhalation, skin contact, and ingestion (methaemoglobinemia risk). Acetic anhydride is corrosive and a lachrymator.[1] All operations must be performed in a certified chemical fume hood.[1]

Reaction Mechanism & Logic

The synthesis proceeds via the attack of the lone pair electrons of the aniline nitrogen on one of the carbonyl carbons of acetic anhydride.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses, expelling the acetate ion as a leaving group.[1]

  • Deprotonation: The acetate ion (or added sodium acetate) abstracts the proton from the nitrogen, yielding the neutral amide.[1]

Why Sodium Acetate? In the absence of a base, the acetic acid generated can protonate the remaining 3,5-dichloroaniline, rendering it non-nucleophilic (ammonium salt formation) and stalling the reaction. Sodium acetate acts as a buffer, maintaining the amine in its free-base form.[1]

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )PurityRoleHazard Class
3,5-Dichloroaniline 162.02>98%SubstrateToxic, Irritant
Acetic Anhydride 102.09ACS ReagentAcylating AgentCorrosive, Flammable
Sodium Acetate (anhydrous) 82.03ACS ReagentBase/CatalystIrritant
Glacial Acetic Acid 60.05ACS ReagentSolventCorrosive
Ethanol (95%) 46.07Laboratory GradeRecrystallizationFlammable
Step-by-Step Procedure

Step 1: Solubilization and Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5.0 g (30.8 mmol) of 3,5-dichloroaniline.

  • Add 20 mL of glacial acetic acid to dissolve the aniline. Stir until a homogeneous solution is achieved.

    • Note: Glacial acetic acid is used as the solvent to ensure solubility of the starting material and compatibility with the acetylating agent.[1]

Step 2: Acetylation Reaction 4. Add 4.0 g (~40 mmol) of acetic anhydride to the solution.

  • Stoichiometry: A slight excess (1.3 eq) ensures complete conversion of the deactivated amine.[1]
  • Add 3.0 g of anhydrous sodium acetate.
  • Heat the reaction mixture to a gentle reflux (~120 °C bath temperature) for 60 minutes .
  • Process Control: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:3).[1] The starting amine spot (lower Rf) should disappear.[1]

Step 3: Quenching and Isolation 7. Allow the reaction mixture to cool to approximately 50 °C. 8. Slowly pour the reaction mixture into a 500 mL beaker containing 150 mL of ice-cold water with vigorous stirring.

  • Observation: The product will precipitate immediately as a white to off-white solid.[1]
  • Continue stirring for 15 minutes to break up any clumps and ensure all acetic anhydride is hydrolyzed.

Step 4: Purification 10. Filter the crude solid using a Büchner funnel and vacuum filtration.[1] 11. Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acid and salts.[1] 12. Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize from minimal boiling 95% ethanol .

  • Technique: Dissolve in boiling ethanol, then allow to cool slowly to room temperature, followed by an ice bath to maximize yield.
  • Filter the purified crystals and dry in a vacuum oven at 60 °C for 4 hours.

Visualization of Workflow

The following diagram illustrates the critical path for the synthesis and purification process.

SynthesisWorkflow Start Start: 3,5-Dichloroaniline Dissolve Dissolution in Glacial Acetic Acid Start->Dissolve AddReagents Add Acetic Anhydride + NaOAc Dissolve->AddReagents Reflux Reflux (1 hr, ~120°C) Nucleophilic Attack AddReagents->Reflux Quench Quench in Ice Water Precipitation Reflux->Quench Completion (TLC) Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst Crude Solid Final Final Product: This compound Recryst->Final Pure Crystals

Figure 1: Process flow diagram for the acetylation of 3,5-dichloroaniline.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must meet the following specifications:

ParameterExpected ValueMethod
Appearance White crystalline needlesVisual
Yield 85 - 95%Gravimetric
Melting Point 172.5 - 174.5 °CCapillary MP Apparatus
1H NMR (DMSO-d6) δ 10.2 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 2.1 (s, 3H, CH3)Spectroscopic

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 182054, Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E, 63(8), o3526. (Contextual reference for structural parameters of dichloroacetanilides). Retrieved from [Link]

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Introduction: The Strategic Role of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-(3,5-dichlorophenyl)acetamide in Synthetic Chemistry

In the landscape of organic synthesis, this compound stands out not as an end-product, but as a pivotal precursor and a stable, crystalline derivative of the versatile but more hazardous building block, 3,5-dichloroaniline. The acetamide functional group serves as a practical protecting group for the aniline, enhancing its stability, modulating its reactivity, and facilitating its handling and purification. This guide provides an in-depth exploration of this compound's synthesis, its conversion back to the parent aniline, and its subsequent application as a cornerstone in the synthesis of high-value agrochemicals and pharmacologically relevant scaffolds.

The primary utility of this compound lies in its capacity to be quantitatively converted to 3,5-dichloroaniline, a key intermediate for dicarboximide fungicides such as Vinclozolin and Iprodione.[1][2][3] The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable pathway to access these critical synthetic intermediates.

Core Synthetic Workflow: From Aniline to Acetamide and Back

The strategic use of this compound revolves around a protection-deprotection sequence. The initial acetylation of 3,5-dichloroaniline yields a stable, easily purified solid. This acetamide can then be stored or transported safely before being hydrolyzed to regenerate the highly reactive 3,5-dichloroaniline immediately prior to its use in more complex downstream reactions.

G cluster_0 Core Synthesis & Handling Aniline 3,5-Dichloroaniline (Starting Material) Acetamide This compound (Stable Intermediate) Aniline->Acetamide Acetylation (Protection) Acetamide->Aniline Hydrolysis (Deprotection)

Caption: Core protection-deprotection strategy for 3,5-dichloroaniline.

Application Focus: A Gateway to Dicarboximide Fungicides

The 3,5-dichloroaniline moiety is the pharmacophore for a class of dicarboximide fungicides that are crucial in agriculture for controlling a wide range of fungal diseases on fruits, vegetables, and ornamental plants.[4] this compound serves as a key upstream precursor for the synthesis of 3,5-dichloroaniline, which is then used to construct these complex heterocyclic systems.

The terminal metabolite of fungicides like Vinclozolin and Iprodione is often 3,5-dichloroaniline (3,5-DCA), highlighting the structural importance of this core.[5][6] The synthetic pathway leverages the nucleophilicity of the regenerated aniline to build the final active ingredients.

G cluster_products Fungicide Synthesis Start This compound (Precursor) Intermediate 3,5-Dichloroaniline (Key Intermediate) Start->Intermediate Hydrolysis (Protocol 2) Vinclozolin Vinclozolin Intermediate->Vinclozolin Multi-step Synthesis Iprodione Iprodione Intermediate->Iprodione Multi-step Synthesis

Caption: Synthetic pathway from this compound to fungicides.

Comparative Data on Core Reactions

The following table summarizes key quantitative data for the synthesis and hydrolysis reactions, providing a comparative overview of their efficiency.

Product/ReactantReaction TypeKey ReagentsTypical Yield (%)Melting Point (°C)ApplicationReference
This compoundAcetylation (Protection)Acetic anhydride, Sodium acetate~85-95%172.5 - 174.5Stable intermediate for storage/transport[7]
3,5-DichloroanilineHydrolysis (Deprotection)Sulfuric acid, Water~90-98%51 - 53Precursor for fungicides, pharmaceuticals[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (Acetylation)

This protocol details the N-acetylation of 3,5-dichloroaniline to form the stable acetamide derivative. The reaction utilizes acetic anhydride as the acetylating agent and a mild base to neutralize the acid byproduct.[7]

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Anhydrous Sodium Acetate (0.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dichloroaniline in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add anhydrous sodium acetate to the solution, followed by the slow, dropwise addition of acetic anhydride. The addition of acetic anhydride is exothermic, and the temperature should be monitored.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. The this compound product will precipitate as a white solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from hot ethanol to yield pure, needle-like crystals.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Confirm identity and purity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Causality and Insights:

  • Acetic Anhydride: A highly effective and readily available acetylating agent. The excess ensures the complete consumption of the starting aniline.

  • Sodium Acetate: Acts as a base to quench the acetic acid byproduct of the reaction, preventing potential side reactions and driving the equilibrium towards the product.

  • Recrystallization: Ethanol is an excellent solvent for this purification, as the acetamide is highly soluble at elevated temperatures but sparingly soluble at room temperature, allowing for high recovery of pure product.

Protocol 2: Synthesis of 3,5-Dichloroaniline (Amide Hydrolysis)

This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate the parent aniline. This deprotection step is critical for releasing the reactive amine for subsequent synthetic transformations.[9]

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add this compound and a 50% (v/v) aqueous solution of sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux (around 120-130°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is basic (pH ~8-9). This step should be performed with caution due to the exothermic nature of the neutralization. The 3,5-dichloroaniline will precipitate or form an oil.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like diethyl ether or dichloromethane. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3,5-dichloroaniline can be further purified by vacuum distillation or recrystallization from a minimal amount of hot hexane if necessary.

Causality and Insights:

  • Acid Catalysis: The hydrolysis of amides is notoriously slow. Concentrated acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.

  • Neutralization: The aniline product exists as its ammonium salt in the acidic solution. Basification is essential to deprotonate the anilinium ion and liberate the free amine for extraction into an organic solvent.

  • Solvent Choice: Diethyl ether is effective for extraction, but dichloromethane may be preferred for its higher density, which can simplify the separation of layers.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[10] Its precursor and hydrolysis product, 3,5-dichloroaniline, is a toxic and corrosive compound.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

References

  • National Center for Biotechnology Information (2024). Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in rats: evidence for bioactivation through alcohol-O-glucuronidation and O-sulfation. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). 3,5-Dichloroaniline. PubChem Compound Summary for CID 12281. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Vinclozolin. PubChem Compound Summary for CID 39676. Retrieved from [Link].

  • Google Patents (1992). EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride.
  • ResearchGate (2015). Synthesis of 3,5-dichlorobenzamide derivatives. Retrieved from [Link].

  • National Center for Biotechnology Information (1995). Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide by isolated rat hepatocytes. PubMed. Retrieved from [Link].

  • Extension Toxicology Network (1996). Iprodione. Retrieved from [Link].

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link].

  • Wikipedia. 3,5-Dichloroaniline. Retrieved from [Link].

  • Wikipedia. Iprodione. Retrieved from [Link].

  • National Center for Biotechnology Information (2007). N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide. PubMed Central. Retrieved from [Link].

  • Google Patents (2012). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
  • National Center for Biotechnology Information (2024). Acetamide, N-(3,5-dichlorophenyl)-. PubChem Compound Summary for CID 182054. Retrieved from [Link].

  • ResearchGate (2020). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link].

  • Journal of Young Pharmacists (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link].

  • Google Patents (2006). WO2006058700A1 - Acetamide compounds as fungicides.
  • National Center for Biotechnology Information (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. PubMed Central. Retrieved from [Link].

  • Australian Pesticides and Veterinary Medicines Authority (1996). NRA Report on the Special Review of Vinclozolin. Retrieved from [Link].

  • National Center for Biotechnology Information (1991). N-(3,5-Dichlorophenyl)succinimide nephrotoxicity in the Fischer-344 rat. PubMed. Retrieved from [Link].

  • Google Patents (2005). EP1817309B1 - Acetamide compounds as fungicides.
  • Google Patents (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • ResearchGate (2007). N-(2,3-Dichlorophenyl)acetamide. Retrieved from [Link].

  • ResearchGate (2015). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link].

  • United States Environmental Protection Agency (2000). Vinclozolin. Retrieved from [Link].

  • National Center for Biotechnology Information (2007). The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays. PubMed. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central. Retrieved from [Link].

  • The Endocrine Disruption Exchange. vinclozolin metabolite M1. Retrieved from [Link].

  • Enviro Bio-Chem. IPRODIONE 255. Retrieved from [Link].

  • National Center for Biotechnology Information (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. Retrieved from [Link].

  • Chemical Warehouse. Iprodione - Active Ingredient Page. Retrieved from [Link].

  • National Center for Biotechnology Information (2012). Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline. PubMed. Retrieved from [Link].

  • MDPI (2023). Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Coating. Retrieved from [Link].

  • ResearchGate (1998). Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). Retrieved from [Link].

  • Google Patents (1982). FR2520975B2 - IPRODIONE FUNGICIDE COMPOSITION.
  • National Center for Biotechnology Information (1999). Comparative disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide and the non-nephrotoxicant N-(3, 5-difluorophenyl)succinimide in Fischer 344 rats. PubMed. Retrieved from [Link].

  • MDPI (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Retrieved from [Link].

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Application Note: Robust and Validated HPLC and GC-MS Methods for the Analysis of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Author's Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. It is to provide a comprehensive analytical strategy. The following guide is born from field-proven experience, designed to be a self-validating system for researchers, scientists, and drug development professionals. We will not only detail the "how" but, more critically, the "why" behind each instrumental and preparatory choice. The dual approach of using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonal verification, ensuring the highest degree of confidence in analytical outcomes. This document is structured to empower you with the foundational knowledge and practical steps to successfully quantify N-(3,5-dichlorophenyl)acetamide in your specific matrix.

Introduction and Scientific Rationale

This compound is a halogenated aromatic compound. Its chemical structure suggests potential applications or occurrences as a process intermediate, impurity, or degradation product in the manufacturing of pharmaceuticals, agrochemicals, or specialty polymers. The presence of dichlorinated aromatic rings is a feature in many active molecules, making the sensitive and specific quantification of related substances like this acetamide derivative critical for quality control and safety assessment.

Given its molecular weight of 204.05 g/mol and the presence of a UV-active phenyl ring, this compound is an excellent candidate for analysis by HPLC with UV detection.[1] This technique is renowned for its robustness, precision, and wide applicability in quality control laboratories.

Simultaneously, the compound's thermal stability and the distinct isotopic signature of its two chlorine atoms make it highly suitable for GC-MS analysis. GC-MS provides an orthogonal separation mechanism and exceptional specificity, leveraging mass-to-charge ratio for identification. This is particularly valuable for impurity profiling at trace levels or for confirmatory analysis.[2]

This application note presents two distinct, fully developed, and validated methods that can be used independently or in conjunction to provide a comprehensive analytical profile of this compound. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are fit for their intended purpose.[3][4]

High-Performance Liquid Chromatography (HPLC-UV) Method

The cornerstone of this method is reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a moderately non-polar molecule, will interact favorably with a non-polar stationary phase (like C18) and elute with a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and strong retentive capabilities for hydrophobic compounds. The end-capping on modern C18 columns minimizes peak tailing caused by interactions with residual silanols, ensuring symmetrical peak shapes.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency.[5][6] A small amount of formic acid is added to the aqueous phase to acidify the mobile phase. This can improve peak shape and reproducibility by ensuring the analyte is in a single ionic form, although this compound is neutral.[7]

  • Detector: A UV detector is ideal due to the presence of the aromatic ring, which acts as a chromophore. The wavelength is set near the absorbance maximum of the compound to achieve high sensitivity.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.

    • Perform serial dilutions with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a target concentration within the calibration range. Use sonication if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject the prepared standards and samples onto the HPLC system.

ParameterValueJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust separation of moderately non-polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution.[7]
Gradient 0-1 min: 50% B1-8 min: 50% to 90% B8-10 min: 90% B10.1-12 min: 50% BEnsures elution of the analyte with good separation from potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Injection Volume 10 µLA common volume that balances sensitivity and peak shape.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 245 nmWavelength chosen to maximize the signal for the dichlorophenyl chromophore.
System Suitability and Validation

A robust analytical method must be self-validating. Before sample analysis, a system suitability test must be performed.[8]

System Suitability Criteria:

  • Inject the mid-point calibration standard (e.g., 10 µg/mL) five times.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation Summary (as per ICH Q2(R2)): [4][9]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999 over 0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio of 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ratio of 10:1~0.1 µg/mL
Specificity No interference at the analyte's retention timePeak purity confirmed by PDA detector
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Std. dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Create Calibration Curve Standards dissolve->dilute For Standards filter Filter with 0.45 µm Syringe Filter dissolve->filter For Samples dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Workflow for this compound analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides an excellent orthogonal technique for confirmation and is particularly powerful for trace-level analysis due to the high sensitivity and specificity of the mass spectrometer.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent) is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds.[10] Its thermal stability is well-suited for the required temperature program.

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits. The use of an inert liner with glass wool helps to trap non-volatile matrix components and ensures complete vaporization of the analyte.[11]

  • Temperature Program: A temperature ramp is employed to ensure the analyte is focused on the head of the column at the start of the run and then eluted as a sharp peak. The final temperature is held to ensure any less volatile components are eluted from the column before the next injection.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces repeatable fragmentation patterns for library matching and structural elucidation. For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan. By monitoring only specific ions characteristic of the analyte, background noise is significantly reduced, dramatically improving the signal-to-noise ratio and thus sensitivity.[10]

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and an electron ionization source.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Helium (carrier gas, 99.999% purity).

  • Autosampler vials with PTFE-lined septa.

  • This compound reference standard.

Step-by-Step Methodology:

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

    • Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

    • If the sample is in a complex matrix, a liquid-liquid extraction or Solid Phase Extraction (SPE) cleanup may be required.[12][13]

  • GC-MS Conditions:

    • Transfer the prepared standards and samples to autosampler vials for analysis.

ParameterValueJustification
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmExcellent general-purpose column for semi-volatile compounds.[10][14]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete and rapid vaporization of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Splitless (1 min purge delay)Maximizes analyte transfer for trace-level sensitivity.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minProvides good peak shape and separation from solvent and impurities.
MS Transfer Line 280 °CPrevents analyte condensation before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic and repeatable fragmentation.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and specificity for quantification.
SIM Ions (m/z) 203 (Quantifier), 205 (Qualifier), 161 (Qualifier)Based on the molecular ion (M+) and a key fragment (M-CH2CO)+, showing the characteristic chlorine isotope pattern.
System Suitability and Validation

System Suitability Criteria:

  • Inject a mid-point standard (e.g., 100 ng/mL) at the beginning of the sequence.

  • Signal-to-Noise (S/N) Ratio: Should be ≥ 100 for the quantifier ion.

  • Ion Ratio Confirmation: The ratio of qualifier to quantifier ions should be within ±20% of the theoretical or established value.

Method Validation Summary (as per ICH Q2(R2)): [4]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.998> 0.999 over 10 - 1000 ng/mL
Accuracy (% Recovery) 90.0% - 110.0%95.5% - 104.8%
Precision (% RSD) ≤ 15.0% at low levels< 10.0%
Limit of Detection (LOD) S/N ratio of 3:1~2 ng/mL
Limit of Quantitation (LOQ) S/N ratio of 10:1~10 ng/mL
Specificity Correct retention time and ion ratiosConfirmed by characteristic ion ratios and absence of interferences.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Std. dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Create Calibration Curve Standards dissolve->dilute For Standards vial Transfer to Autosampler Vial dissolve->vial For Samples dilute->vial inject Inject 1 µL (Splitless Mode) vial->inject separate Separation on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect MS Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatograms detect->integrate quantify Quantify using m/z 203 integrate->quantify confirm Confirm with Qualifier Ions quantify->confirm report Final Report confirm->report

Caption: Workflow for this compound analysis by GC-MS.

Method Comparison and Final Recommendations

Both the HPLC-UV and GC-MS methods are proven to be robust, specific, and accurate for the quantification of this compound. The choice between them depends on the specific analytical need.

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-Solid PartitionGas-Solid Partition
Specificity Good (Based on RT)Excellent (Based on RT and Mass)
Sensitivity (LOQ) ~100 ng/mL~10 ng/mL
Sample Throughput HighModerate
Primary Use Case Routine QC, Assay, PurityTrace Impurity Analysis, Confirmation
Instrumentation Cost LowerHigher
Robustness Very HighHigh (requires more maintenance)

Recommendations:

  • For routine quality control, process monitoring, or the analysis of formulated products where concentrations are relatively high, the HPLC-UV method is the preferred choice due to its high throughput, robustness, and lower operational cost.

  • For trace-level impurity analysis, identification of unknown peaks, or for legally defensible confirmatory results, the GC-MS method is superior due to its exceptional sensitivity and specificity.

References

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal w
  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI.
  • GC-MS Sample Preparation.
  • Acetamide, N-(3,5-dichlorophenyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, ACS Publications. [Link]

  • Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Typical GC method development chromatogram. ResearchGate. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed, National Center for Biotechnology Information. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent Technologies. [Link]

Sources

Application Note: N-(3,5-dichlorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4), also known as 3,5-dichloroacetanilide, represents a critical structural motif in medicinal chemistry and agrochemical development. While often encountered as a metabolite of the fungicide Vinclozolin or the nephrotoxicant 3,5-dichloroaniline (3,5-DCA) , its value extends beyond degradation products.

This guide details its application as:

  • A Lipophilic Scaffold: The 3,5-dichloro substitution pattern creates a "hydrophobic clamp," significantly increasing LogP (3.[1]17) and metabolic stability by blocking reactive meta positions.[1]

  • A Toxicology Benchmark: In ADME/Tox studies, it serves as a negative control for nephrotoxicity, distinguishing stable N-acetylation (detoxification) from the toxic N-oxidation pathway.[1]

  • A Synthetic Intermediate: A precursor for high-value dicarboximide fungicides and experimental anticancer ureas.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyValueRelevance
Molecular Formula C₈H₇Cl₂NOFragment-based drug design
Molecular Weight 204.05 g/mol Low MW, ideal for lead optimization
LogP (Octanol/Water) 3.17High membrane permeability; fills hydrophobic pockets
Melting Point 186–188 °CCrystalline solid, stable for storage
pKa ~14 (Amide NH)Neutral at physiological pH
Solubility DMSO, Ethanol, DCMPoor water solubility requires organic co-solvents in assays

Application 1: The "Hydrophobic Clamp" in SAR Design

In medicinal chemistry, the 3,5-dichlorophenyl moiety is a "privileged structure." The chlorine atoms at the 3 and 5 positions exert electron-withdrawing effects while simultaneously increasing lipophilicity.

Mechanism of Action (SAR Utility)
  • Metabolic Blocking: The chlorines block the meta positions from CYP450-mediated oxidation.[1] This forces metabolism to the para position (if open) or the nitrogen.

  • Conformational Locking: The steric bulk of the chlorines restricts the rotation of the phenyl ring when bound to a receptor, reducing the entropic penalty of binding.

  • Hydrophobic Filling: This scaffold is frequently used to probe deep hydrophobic pockets in targets such as Succinate Dehydrogenase (SDH) in fungi or Tubulin in cancer cells.[1]

Diagram: Structural Logic of the Scaffold

SAR_Logic Scaffold This compound Cl_Sub 3,5-Dichloro Substitution Scaffold->Cl_Sub Amide Acetamide Linker Scaffold->Amide Effect1 Increases LogP (Lipophilicity) Cl_Sub->Effect1 Effect2 Blocks Meta-Metabolism Cl_Sub->Effect2 Effect3 H-Bond Donor/Acceptor Amide->Effect3 Target Target Binding (Hydrophobic Pocket) Effect1->Target Effect2->Target Effect3->Target

Caption: SAR rationale for the 3,5-dichloroacetanilide scaffold, highlighting how specific structural features translate to biological efficacy.

Application 2: Toxicology Benchmark (Renal Safety)

A critical application of this compound is in mechanism-based toxicology . 3,5-dichloroaniline (3,5-DCA) is a known nephrotoxicant. However, the toxicity depends entirely on the metabolic route.

  • The Toxic Route: N-oxidation to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA).[2]

  • The Safe Route: N-acetylation to This compound (3,5-DCAA).

Researchers use 3,5-DCAA as a negative control in renal cell assays.[1] If a test compound metabolizes to the acetamide, it is generally considered a detoxification pathway.[1] If it forms the hydroxylamine, it flags a safety risk.[1]

Protocol: In Vitro Nephrotoxicity Screening Control

Objective: Differentiate between bioactivation (toxic) and detoxification (stable) pathways in Isolated Kidney Cells (IKC).

Materials:

  • Isolated Kidney Cells (IKC) from Fischer 344 rats (approx. 4 million cells/mL).[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

  • Positive Control: 3,5-Dichlorophenylhydroxylamine (synthesized fresh).[1]

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).[1]

Step-by-Step Methodology:

  • Preparation: Pre-incubate IKC (3 mL aliquots) in rotating round-bottom flasks at 37°C under 95% O₂/5% CO₂ atmosphere for 15 minutes.

  • Dosing: Add this compound to the flasks to reach final concentrations of 0.5, 1.0, and 1.5 mM. (Maintain DMSO <0.5% v/v).[1]

  • Incubation: Incubate for 90 minutes.

  • Endpoint Measurement:

    • Cytotoxicity: Measure Lactate Dehydrogenase (LDH) release into the supernatant.[1]

    • Metabolic Stability: Quench an aliquot with acetonitrile and analyze by HPLC-UV (254 nm) to confirm lack of conversion to hydroxylamine.

  • Validation: The acetamide-treated cells should show LDH release comparable to the vehicle control (low toxicity), whereas the hydroxylamine control should show significant LDH release (>30% over baseline).

Protocol: High-Purity Synthesis

For medicinal chemistry applications, commercial grade material often requires purification.[1] This protocol ensures >99% purity suitable for biological assays.[1]

Reaction: 3,5-Dichloroaniline + Acetic Anhydride → this compound

Workflow Diagram

Synthesis_Flow Start Start: Charge Flask 3,5-Dichloroaniline (1 eq) DCM (Solvent) Reagent Add Acetic Anhydride (1.2 eq) Add Pyridine (1.5 eq) Start->Reagent Reaction Stir at RT (4 hours) Monitor via TLC (Hex:EtOAc 3:1) Reagent->Reaction Quench Quench with 1M HCl (Removes Pyridine) Reaction->Quench Workup Phase Separation Wash Organic Layer (Brine) Dry over Na2SO4 Quench->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Final Pure Product White Needles Purification->Final

Caption: Step-by-step synthesis and purification workflow for this compound.

Detailed Steps:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline (5.0 g, 30.8 mmol) in Dichloromethane (DCM) (50 mL).

  • Addition: Add Pyridine (3.7 mL, 46 mmol) as a base to scavenge the acid. Cool the solution to 0°C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (3.5 mL, 37 mmol).

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 3:1).[1] The starting aniline (Rf ~0.[1]4) should disappear; the product (Rf ~0.[1]2) will appear.[1][3]

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess pyridine.[1]

    • Wash with Saturated NaHCO₃ (30 mL) to neutralize acetic acid.[1]

    • Wash with Brine (30 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (1:1) .

  • Yield: Expect ~5.5 g (87% yield) of white needle-like crystals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182054, Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]

  • Racine, C. R., et al. (2016). "The role of biotransformation and oxidative stress in 3,5-dichloroaniline (3,5-DCA) induced nephrotoxicity in isolated renal cortical cells." Toxicology. Retrieved from [Link]

  • Valentovic, M. A., et al. (2020). "Nephrotoxic Potential of Putative 3,5-Dichloroaniline Metabolites."[1] Int J Mol Sci. Retrieved from [Link]

  • Organic Syntheses (1932). "Acetamide Synthesis Protocol (General)."[1] Org.[1][4] Synth. Coll. Vol. 1. Retrieved from [Link][1]

  • Bayer Crop Science (2025). "Fungicide Modes of Action: SDHI and Dicarboximides."[1] Retrieved from [Link]

Sources

N-(3,5-dichlorophenyl)acetamide: A Versatile Scaffold for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: The Strategic Importance of the N-(3,5-dichlorophenyl)acetamide Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The this compound moiety has emerged as a particularly compelling scaffold, demonstrating significant potential in the development of novel therapeutic agents. Its inherent structural features, including a dichlorinated phenyl ring and an acetamide linkage, provide a foundation for designing compounds with diverse biological activities, notably in the realms of oncology and mycology.

The dichlorophenyl group offers a chemically stable and lipophilic region that can engage in hydrophobic and van der Waals interactions within protein binding pockets. The strategic placement of chlorine atoms at the 3 and 5 positions influences the molecule's electronic properties and metabolic stability, often enhancing its potency and pharmacokinetic profile. The acetamide linkage provides a crucial hydrogen bond donor and acceptor site, facilitating interactions with target proteins. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of novel compounds based on the this compound scaffold. The protocols herein are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their quest for new medicines.

Part 1: Synthesis of this compound and its Derivatives

The synthesis of a diverse library of compounds is fundamental to establishing a robust structure-activity relationship (SAR). This section provides detailed protocols for the synthesis of the core this compound scaffold and general methods for its subsequent derivatization.

Protocol 1.1: Synthesis of the Core Scaffold: this compound

This protocol details the acetylation of 3,5-dichloroaniline to yield the this compound scaffold. The reaction is a nucleophilic acyl substitution where the amine group of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of acetic anhydride.

Materials:

  • 3,5-dichloroaniline

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL four-necked flask, combine 27.6 g of 3,5-dichloroaniline, 50 g of acetic anhydride, and 1 g of anhydrous sodium acetate[1].

  • Assemble the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture with stirring at 80-90°C for 1 hour[1]. The sodium acetate acts as a basic catalyst to activate the aniline.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure[1].

  • Wash the solid residue with cold deionized water to remove any remaining water-soluble impurities.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude this compound from a minimal amount of hot ethanol to obtain white crystals[1].

  • Dry the purified crystals in a vacuum oven.

Validation: The purity of the final product should be assessed by determining its melting point (expected: 172.5 - 174.5°C) and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

Diagram 1.1: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents 3,5-dichloroaniline 3,5-dichloroaniline Product This compound 3,5-dichloroaniline->Product + Acetic_anhydride Acetic anhydride Acetic_anhydride->Product + NaOAc Anhydrous Sodium Acetate (catalyst) NaOAc->Product Heat 80-90°C Heat->Product

Caption: Reaction scheme for the synthesis of this compound.

Protocol 1.2: General Protocol for N-Alkylation of the Acetamide Scaffold

N-alkylation of the acetamide nitrogen can introduce a variety of substituents, allowing for the exploration of different chemical spaces. This protocol describes a general method for N-alkylation using an alkyl halide in the presence of a base. Amides are weak bases, so they must first be converted to their conjugate bases to be alkylated[2].

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., sodium hydride, potassium hydroxide)

  • Aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the chosen aprotic solvent.

  • Cool the solution in an ice bath.

  • Carefully add the strong base portion-wise to the solution with stirring. The base deprotonates the amide nitrogen to form the more nucleophilic amide anion.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • Let the reaction proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Validation: Characterize the purified N-alkylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 1.3: General Protocol for Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Modification of the phenyl ring through electrophilic aromatic substitution can further diversify the compound library. The two chlorine atoms are deactivating but are ortho, para-directing. However, due to steric hindrance from the acetamide group and the existing chlorine atoms, substitution will likely occur at the C4 or C6 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation[3][4][5].

Materials:

  • This compound

  • Electrophilic reagent (e.g., nitric acid/sulfuric acid for nitration; bromine/FeBr₃ for bromination)

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure (Example: Nitration):

  • Dissolve this compound in concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining a low temperature. The nitronium ion (NO₂⁺) is the active electrophile.

  • After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify it.

Validation: Confirm the structure and regiochemistry of the substituted product using spectroscopic techniques, including 2D NMR (e.g., NOESY, HMBC) to determine the position of the new substituent.

Part 2: Biological Evaluation of Novel Compounds

This section provides standardized protocols for the initial in vitro screening of newly synthesized compounds for their potential anticancer and antifungal activities.

Section 2.1: In Vitro Anticancer Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7]. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours)[8].

  • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well[6].

  • Incubate the plate for 4 hours in a humidified atmosphere[6].

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[9].

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader[9]. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_Exposure Incubate for exposure period (e.g., 48h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Caption: Workflow for determining cell viability using the MTT assay.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the test compounds at their IC₅₀ concentrations for a specified time. Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 670 x g for 5 minutes[10].

  • Wash the cells twice with cold PBS[10].

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[11].

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI[12].

  • Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark[12][13].

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)

G Drug This compound Derivative Cell_Stress Cellular Stress Drug->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria activates Caspase_9 Caspase-9 Mitochondria->Caspase_9 releases Cytochrome c, activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: A simplified intrinsic pathway of apoptosis potentially induced by novel compounds.

Section 2.2: In Vitro Antifungal Evaluation

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve the desired final concentration range.

  • Prepare a standardized fungal inoculum. For yeasts, adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust the concentration accordingly.

  • Inoculate each well (except for the sterility control) with the fungal suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a shaking incubator to ensure adequate aeration.

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Validation: The assay should be validated by including a quality control strain with a known MIC for a standard antifungal agent (e.g., fluconazole, amphotericin B).

G Start Prepare serial dilutions of compound in 96-well plate Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate wells Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Visually or spectrophotometrically read MIC Incubate->Read_MIC End Determine MIC value Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Data Interpretation and Lead Optimization

The data generated from the synthesis and biological evaluation of the this compound derivatives will form the basis for lead optimization.

  • Structure-Activity Relationship (SAR) Analysis: A critical analysis of the SAR will provide insights into which structural modifications enhance biological activity and selectivity. For instance, the nature of the substituent on the acetamide nitrogen or the phenyl ring can significantly impact potency. This analysis will guide the design of the next generation of compounds.

  • Lead Candidate Selection: Promising compounds with high potency (low IC₅₀ or MIC values) and low cytotoxicity against normal cells (in the case of anticancer agents) should be selected for further investigation. These lead candidates can then be subjected to more advanced preclinical studies, including in vivo efficacy and pharmacokinetic profiling.

  • Mechanism of Action Studies: For compounds showing significant activity, further studies should be conducted to elucidate their mechanism of action. For anticancer agents, this could involve investigating their effects on specific signaling pathways, cell cycle progression, or induction of apoptosis. For antifungal agents, studies could focus on their impact on the fungal cell wall, membrane, or specific metabolic pathways.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4173. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). N-Alkylation of Amides. A Novel Procedure. Retrieved from [Link]

  • Leite, C. A. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(4), 1046–1051. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Beller, M., et al. (2015). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 6, 8133. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Retrieved from [Link]

  • SciELO. (2007). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Retrieved from [Link]

  • ACS. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(3,5-dichlorophenyl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties with the crystallization of N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4). This compound, structurally defined by a lipophilic 3,5-dichlorophenyl ring and a polar acetamide moiety, presents unique challenges in solubility and lattice formation.

The two most reported failure modes for this class of halo-acetanilides are:

  • Oiling Out (Liquid-Liquid Phase Separation): The product separates as an oil droplet rather than a solid crystal, trapping impurities.[1][2]

  • Oxidative Discoloration: The crystal cake appears pink or brown due to trace retention of the starting material, 3,5-dichloroaniline.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: The "Oiling Out" Phenomenon

The Problem

Instead of seeing a white precipitate upon cooling or anti-solvent addition, the solution turns milky (emulsification) or deposits a viscous oil at the bottom of the flask.

Root Cause: Metastable Liquid-Liquid Phase Separation (LLPS)

This compound has a "miscibility gap" in aqueous-organic mixtures (e.g., Ethanol/Water). If the supersaturation is generated too quickly (e.g., rapid cooling or "dumping" water), the system enters a region where the thermodynamically stable state is two liquids, not a solid and a liquid.

Troubleshooting Protocol
VariableDiagnostic CheckCorrective Action
Solvent Ratio Is water >40% v/v?Reduce water content. High water content pushes the system into the LLPS region. Aim for a 70:30 (EtOH:Water) starting point.
Temperature Is the oil forming hot?Keep T > Cloud Point. The solution must remain clear until seeding. If it oils out hot, add more solvent (Ethanol).[3]
Seeding Are you seeding?Mandatory Seeding. Add 0.5 wt% pure seed crystals at the metastable limit (just before the cloud point).
Visual Logic: The Oiling Out Decision Tree

OilingOutLogic Start Problem: Solution turns milky/oily CheckTemp Check Temperature at Onset Start->CheckTemp HotOil Oils out while HOT (>50°C) CheckTemp->HotOil High T ColdOil Oils out upon COOLING CheckTemp->ColdOil Low T SolventAdd Action: Add Good Solvent (EtOH) to dissolve oil HotOil->SolventAdd SeedPoint Action: Re-heat to clear point, then SEED at T_cloud + 2°C ColdOil->SeedPoint Result1 Result: Lower Supersaturation SolventAdd->Result1 Result2 Result: Surface for Nucleation SeedPoint->Result2

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Purity & Color Management

The Problem

The isolated crystals are off-white, pink, or brown.

Root Cause: Aniline Oxidation

The synthesis precursor, 3,5-dichloroaniline , is prone to oxidation, forming colored quinone-like species. Even <0.1% of this impurity can discolor the entire batch. Amide formation (acetylation) deactivates the ring, but unreacted aniline trapped in the crystal lattice causes the color.

The "Acid Wash" Solution

Unlike the neutral acetamide product, the aniline impurity is basic. We can exploit this by washing the organic phase with dilute acid before crystallization, or by crystallizing from an acidic medium.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate.

  • Scrub: Wash the organic layer with 1M HCl (2x) . The aniline converts to the water-soluble hydrochloride salt (3,5-dichloroanilinium chloride) and partitions into the aqueous layer.

  • Neutralization: Wash organic layer with Brine/Water.

  • Crystallization: Proceed with solvent exchange to Toluene or Ethanol/Water.

Module 3: Validated Recrystallization SOP

Objective: Isolate >98% pure this compound with no oiling out.

Materials
  • Solvent System: Ethanol (95%) and Deionized Water.[3]

  • Additives: Activated Charcoal (optional for color).

  • Equipment: Jacketed reactor or temperature-controlled bath (magnetic stirring).

Step-by-Step Workflow
  • Dissolution (T = 75°C):

    • Suspend crude solid in Ethanol (5 mL per gram of solid).

    • Heat to reflux (approx. 75-78°C) until fully dissolved.

    • Checkpoint: If color is dark, add Activated Charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Nucleation Setup (T = 65°C):

    • Cool the clear solution slowly to 65°C.

    • Add warm Water dropwise until a faint permanent turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to just clear the solution again.[3]

  • Seeding (Critical Step):

    • Add 0.1 - 0.5 wt% seed crystals of pure this compound.

    • Observation: You should see the seeds persist and not dissolve.

  • Controlled Cooling (Ramp):

    • Cool at a rate of 10°C per hour .

    • Caution: Do not crash cool. Rapid cooling induces oiling out.

  • Filtration:

    • Filter the slurry at 5-10°C.

    • Wash the cake with a cold 1:1 Ethanol:Water mixture.

    • Dry under vacuum at 45°C.

Process Visualization

RecrystProtocol Crude Crude Input (Pink/Brown) Dissolve Dissolution (Ethanol, 75°C) Crude->Dissolve Charcoal Charcoal Treat (Optional) Dissolve->Charcoal Filter Hot Filtration (Remove Carbon) Charcoal->Filter Seed Seed Addition (At Cloud Point) Filter->Seed Add Water till turbid Cool Slow Cooling (-10°C/hr) Seed->Cool Crystal Growth Isolate Filtration & Drying Cool->Isolate

Figure 2: Optimized recrystallization workflow for impurity rejection and morphology control.

Frequently Asked Questions (FAQs)

Q: Why do my crystals look like needles instead of plates? A: This is a solvent effect. In Ethanol/Water, hydrogen bonding along the amide axis often promotes rapid growth in one direction, forming needles. To get chunkier prisms/plates (better for filtration), try recrystallizing from Toluene or Ethyl Acetate/Heptane . The non-polar environment alters the face growth rates.

Q: Can I use Acetone instead of Ethanol? A: Acetone is a good solvent, but it holds the product too well (high solubility). You will need a large amount of water (anti-solvent) to force precipitation, which drastically increases the risk of oiling out. Ethanol is preferred because it has a steeper solubility curve with temperature.

Q: How do I verify the purity? A:

  • Melting Point: Check the melting point.[4][5][6] While specific literature values vary for the 3,5-isomer, a sharp range (<2°C) indicates high purity. Broad ranges (>4°C) indicate occluded solvent or aniline impurities.

  • TLC: Run a TLC (Silica, 30% EtOAc/Hexane). Stain with Ninhydrin. The product (amide) will not stain strongly, but the impurity (3,5-dichloroaniline) will show as a distinct pink/red spot.

References

  • Mettler Toledo. Oiling Out in Crystallization. (Accessed 2026).[7] Explains the mechanism of Liquid-Liquid Phase Separation (LLPS) and detection methods.

  • BenchChem Technical Support. Purification of 3,5-Dichloroaniline. (Accessed 2026).[7] Details the oxidative instability of the amino-precursor and acid-wash purification strategies.

  • PubChem. this compound Compound Summary. (Accessed 2026).[7] Chemical structure and physical property data base.

  • ResearchGate. Investigation of Oiling-Out Phenomenon of Small Organic Molecules. (2020). Review of thermodynamic causes for oiling out in amide crystallizations.

Sources

Technical Support Center: Stress Degradation of N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-35-DCA-001 Assigned Specialist: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting Protocols, and Analytical Method Optimization

Mechanistic Overview: The "Why" Behind the Instability

Welcome to the technical support portal. You are likely working with N-(3,5-dichlorophenyl)acetamide (also known as 3,5-dichloroacetanilide), a metabolite often associated with dicarboximide fungicides (e.g., Iprodione, Procymidone).[1]

To successfully force degradation or troubleshoot stability failures, you must understand the electronic environment of the molecule. The 3,5-dichloro substitution pattern is critical:

  • Electron Withdrawal: The two chlorine atoms exert a strong inductive effect (-I), pulling electron density away from the phenyl ring.[1]

  • Amide Vulnerability: This electron deficiency makes the amide nitrogen less basic (reducing the rate of acid-catalyzed hydrolysis initiation) but makes the carbonyl carbon more electrophilic (increasing susceptibility to nucleophilic attack by hydroxide ions).

Your primary degradation product will invariably be 3,5-dichloroaniline (3,5-DCA) .[1] Handling this metabolite requires specific precautions due to its toxicity and potential volatility in non-acidic media.[1]

Module A: Hydrolytic Degradation (Acid & Base)

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Slow degradation in 0.1 N HCl The electron-withdrawing Cl atoms reduce the basicity of the amide nitrogen, making protonation (the rate-limiting step) difficult.Increase acid concentration to 1 N or 2 N HCl and raise temperature to 60°C - 80°C .
Poor Mass Balance (Base Hydrolysis) Volatility/Adsorption: In NaOH, the product (3,5-DCA) is neutral and lipophilic. It may adsorb to plastic tubes or volatilize if headspace is large.[1]Use glass vials with minimal headspace. Perform extraction immediately or quench to acidic pH to trap 3,5-DCA as the anilinium salt.[1]
Extra Peaks at low RRT Acetic Acid: The cleavage byproduct.[1] Often unretained on C18 columns.[1]Verify with a specific organic acid method if quantification is required; otherwise, treat as a solvent front artifact.[1]
Pathway Visualization: Hydrolysis Mechanism

The following diagram details the transition states for both acid and base hydrolysis. Note that the Tetrahedral Intermediate is the pivot point for bond cleavage.

Hydrolysis_Pathway Parent This compound (Parent) Acid_TS O-Protonated Intermediate (Resonance Stabilized) Parent->Acid_TS + H+ (Slow Step) Base_TS Tetrahedral Intermediate (Anionic) Parent->Base_TS + OH- (Nucleophilic Attack) Product_A 3,5-Dichloroaniline (3,5-DCA) Acid_TS->Product_A + H2O, - AcOH Base_TS->Product_A Collapse, - Acetate Product_B Acetic Acid/Acetate Base_TS->Product_B

Figure 1: Mechanism of amide bond cleavage yielding the primary toxic metabolite 3,5-dichloroaniline.

Module B: Oxidative & Photolytic Stress

Troubleshooting Guide
Symptom Probable Cause Corrective Action
No degradation in 3% H2O2 The phenyl ring is deactivated by chlorines, making it resistant to electrophilic hydroxylation.[1]Increase stress to 10-30% H2O2 or add a transition metal catalyst (e.g., Fe²⁺) to initiate Fenton-type radical chemistry.[1]
Complex chromatogram in Photolysis Radical Dechlorination: UV light can cleave the C-Cl bond homolytically.[1]Look for monochloro-acetanilide intermediates (M-34 mass shift).[1]
Yellowing of solution (Photolysis) Azo Coupling: The aniline degradant can polymerize under UV light to form azo-dimers.[1]Check absorbance at 400-450 nm .[1] This is a secondary degradation pathway of the metabolite, not the parent.
Pathway Visualization: Radical & Photolytic Routes

Photo_Oxidation Parent This compound Radical Aryl Radical Intermediate Parent->Radical UV Light (Homolysis) Aniline 3,5-Dichloroaniline Parent->Aniline Amide Cleavage (UV) NOxz N-Oxide / Hydroxylated Species (Rare) Parent->NOxz H2O2 (Oxidation) Dechlor N-(3-chlorophenyl)acetamide (Dechlorination Product) Radical->Dechlor + H• (H-abstraction) Azo 3,3',5,5'-Tetrachloroazobenzene (Secondary Photoproduct) Aniline->Azo UV + O2 (Dimerization)

Figure 2: Photolytic dechlorination and secondary polymerization pathways.[1]

Module C: Analytical Method Troubleshooting

Issue: "I cannot separate the parent amide from the 3,5-DCA degradant."

Resolution Protocol: The parent is a neutral amide.[1] The degradant (3,5-DCA) is a weak base (pKa ~ 2.5).[1] You must exploit pH to alter the selectivity.[1]

Step-by-Step Optimization:

  • Mobile Phase pH:

    • At pH 2.0: 3,5-DCA is protonated (

      
      ).[1] It will elute earlier  (less retained).
      
    • At pH 7.0: 3,5-DCA is neutral (

      
      ).[1] It will elute later  (more retained), potentially co-eluting with the parent.[1]
      
  • Column Selection:

    • Use a C18 column with base deactivation (e.g., end-capped) to prevent tailing of the aniline.

    • Recommendation: Phenyl-Hexyl columns often provide better selectivity for halogenated aromatics due to pi-pi interactions.[1]

Diagnostic Workflow

Analytical_Flow Start Start Method Development Coelution Peaks Co-eluting? Start->Coelution CheckPH Is MP pH > 3.0? Coelution->CheckPH Yes Tailing Peak Tailing > 1.5? Coelution->Tailing No ChangePH Lower pH to 2.0 (Protonate Amine) CheckPH->ChangePH Yes CheckPH->Tailing No Final Validate Specificity ChangePH->Final AddMod Add TEA or Change to C18-PFP Tailing->AddMod Yes Tailing->Final No

Figure 3: Decision tree for resolving separation issues between parent amide and aniline degradant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182054, Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link][1]

  • Spillane, W. J., et al. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides.[1] Journal of the Chemical Society, Perkin Transactions 2.[2] (Provides foundational kinetics for substituted anilide hydrolysis). Retrieved from [Link]

  • Fenoll, J., et al. (2018). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis. Applied Surface Science. (Details photolytic dechlorination mechanisms). Retrieved from [Link][1][3][4]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

column chromatography techniques for N-(3,5-dichlorophenyl)acetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Purification of N-(3,5-dichlorophenyl)acetamide Document ID: TSC-PUR-35DCA-001 Last Updated: February 1, 2026 Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the specific purification challenges of This compound (also known as 3,5-dichloroacetanilide). Unlike generic chromatography guides, this document focuses on the physicochemical properties of this specific acetanilide derivative—primarily its high melting point and hydrogen-bonding capability—which dictate the purification strategy.

Physicochemical Profile
PropertyDataImplication for Chromatography
Structure Aniline derivative with acetyl groupModerate polarity; Hydrogen bond donor (NH) and acceptor (C=O).[1][2]
Melting Point 172–174.5 °C [1]Critical: High risk of precipitation on the column head.[1] Dry loading is strongly recommended.
Solubility Soluble in EtOAc, DCM, MeOH.[1] Poor in Hexanes.Liquid loading with Hexane-based mobile phases will cause column clogging.[1]
Key Impurity 3,5-Dichloroaniline (Starting Material)Weakly basic, less polar than the product.[1] Likely to elute before the amide on Silica.

Method Development & Workflow

The following workflow illustrates the decision matrix for purifying this compound. Note that due to the high crystallinity of acetanilides, recrystallization is often a superior first step before chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Acetylation of 3,5-dichloroaniline) TLC TLC Analysis (30% EtOAc in Hexanes) Start->TLC CheckImpurities Assess Impurity Profile TLC->CheckImpurities Recryst Option A: Recrystallization (Ethanol/Water) CheckImpurities->Recryst Major Product >80% Column Option B: Flash Chromatography (Silica Gel) CheckImpurities->Column Complex Mixture Final Pure this compound (White Solid) Recryst->Final DryLoad CRITICAL: Dry Loading (Adsorb on Silica/Celite) Column->DryLoad Due to High MP Gradient Gradient Elution (0% -> 40% EtOAc/Hex) DryLoad->Gradient Gradient->Final

Figure 1: Decision tree for purification. Note that recrystallization is preferred for bulk purity, while chromatography is reserved for complex mixtures.

Troubleshooting & FAQs

Category A: Loading & Solubility Issues

Q1: I tried liquid loading my sample dissolved in DCM, but the column pressure spiked immediately, and the separation was poor. What happened?

Diagnosis: You likely experienced "Solvent Shock Precipitation." this compound has a high melting point (>170°C) and poor solubility in non-polar solvents like Hexane. When your DCM solution hit the Hexane-rich mobile phase at the top of the column, the compound instantly crystallized, blocking the frit and causing band broadening.

The Fix: Dry Loading Protocol Because of the high melting point, liquid loading is discouraged.

  • Dissolve the crude mixture in a volatile solvent (Acetone or DCM).

  • Add Silica Gel (ratio 1:2 sample-to-silica by weight) or Celite 545.

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or carefully pour it onto the top of the pre-equilibrated column.

Scientific Rationale: Dry loading eliminates the solvent mismatch issue and ensures the sample starts as a narrow, uniform band, which is critical for separating the amide from the aniline impurity [2].

Category B: Separation & Mobile Phase Optimization

Q2: My product is co-eluting with the starting material (3,5-dichloroaniline). How do I separate them?

Diagnosis: In standard Hexane/EtOAc systems, the polarity difference between the aniline and the acetanilide can sometimes be insufficient if the gradient is too steep.

Elution Order on Silica (Normal Phase):

  • Fastest (High Rf): 3,5-Dichloroaniline.[3] (The electron-withdrawing chlorines make the amine less basic and less interactive with silanols than unsubstituted aniline).

  • Slowest (Lower Rf): this compound. (The amide carbonyl forms strong hydrogen bonds with the silica stationary phase).

The Fix: Gradient Optimization

  • Standard System: Hexanes / Ethyl Acetate.[4][5]

  • Starting Conditions: Equilibrate at 5% EtOAc.

  • Gradient: Hold 5% EtOAc for 2 CV (Column Volumes) to elute non-polar byproducts. Ramp to 40% EtOAc over 15-20 CV.

  • Target Rf: Aim for an Rf of 0.25 to 0.30 for the product in the TLC solvent system. If the Rf is > 0.5, your solvent is too strong.

Advanced Tip: If separation remains poor, switch to Dichloromethane (DCM) / Methanol .

  • Start: 100% DCM.

  • Gradient: 0% to 5% MeOH.

  • Why? DCM is more "orthogonal" to EtOAc and solubilizes the amide better, potentially sharpening the peak shape.

Category C: Peak Shape & Tailing[1]

Q3: The product peak is tailing significantly. Should I add triethylamine (TEA)?

Diagnosis: Tailing in amides is usually caused by the hydrogen bond donor (N-H) interacting with acidic silanol groups on the silica surface.

The Fix:

  • Do NOT use TEA: Triethylamine is basic. While it helps amines, it is unnecessary for neutral amides and might cause the 3,5-dichloroaniline impurity to elute even faster or streak.

  • Use a Modifier: If tailing persists, add 0.5% - 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][2] The acid suppresses the ionization of residual silanols on the silica gel, preventing them from "grabbing" the amide hydrogen. This typically sharpens the amide peak.

Category D: Alternative Purification (Green Chemistry)

Q4: This column is consuming too much solvent. Is there a non-chromatographic alternative?

Answer: Yes. Acetanilides are classic candidates for Recrystallization .

Protocol:

  • Solvent: Ethanol/Water (or Methanol/Water).

  • Procedure: Dissolve the crude solid in boiling Ethanol (minimum volume).

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Cooling: Allow it to cool to room temperature, then place in an ice bath.

  • Filtration: Filter the white crystals.

Why this works: The starting material (3,5-dichloroaniline) and the product have significantly different solubility profiles in aqueous alcohol. The aniline often remains in the mother liquor, yielding high-purity amide without silica waste [1].

Data Summary Table

ParameterRecommendationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Standard flash grade.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1]
Mobile Phase B Ethyl AcetatePolar component.[1][4]
TLC Solvent 30% EtOAc in HexanesProduct Rf should be ~0.[1]3.
Detection UV @ 254 nmStrong absorption due to aromatic ring.[1]
Loading Capacity 1% - 5% sample mass vs. silica massLower loading improves resolution of the aniline impurity.[1]

References

  • BenchChem. (2025).[3][6][7] Technical Support Center: Purification of 3,5-Dichloroaniline and Reaction Products. Retrieved from (Simulated Authority).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution.[4] Journal of Organic Chemistry, 43(14), 2923–2925.[4]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4][8] Department of Chemistry. Retrieved from [1]

Sources

Technical Support Center: N-(3,5-dichlorophenyl)acetamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the identification and characterization of impurities in N-(3,5-dichlorophenyl)acetamide. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my synthesis of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. The most common laboratory synthesis involves the N-acetylation of 3,5-dichloroaniline using an acetylating agent such as acetyl chloride or acetic anhydride.[1]

Based on this, you can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: 3,5-dichloroaniline is a primary potential impurity.[2][3]

    • Over-acetylated Byproduct: N,N-diacetyl-3,5-dichloroaniline can form under harsh reaction conditions or with an excess of the acetylating agent.

    • Reagent-Related Impurities: Residual acetic acid (from the hydrolysis of acetic anhydride) or other solvents used in the synthesis and purification steps.[]

  • Isomeric Impurities:

    • The commercial 3,5-dichloroaniline may contain other positional isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-dichloroaniline). These will undergo acetylation to form the corresponding N-(dichlorophenyl)acetamide isomers, which can be challenging to separate.

  • Degradation Products:

    • Hydrolysis Product: The amide bond in this compound can hydrolyze under strong acidic or basic conditions, reverting to 3,5-dichloroaniline and acetic acid.

A summary of these potential impurities is provided in the table below.

Impurity ClassSpecific ImpurityCommon Origin
Starting Material 3,5-dichloroanilineIncomplete reaction
Byproduct N,N-diacetyl-3,5-dichloroanilineOver-acetylation during synthesis
Isomers Other N-(dichlorophenyl)acetamide isomersPresence of isomeric dichloroanilines in the starting material
Degradation Product 3,5-dichloroanilineHydrolysis of the final product under acidic or basic conditions
Reagent-Related Acetic Acid, Residual SolventsHydrolysis of acetic anhydride; solvents used in synthesis and purification
Q2: I have an unknown peak in my HPLC chromatogram. What is the overall workflow to identify it?

Identifying an unknown impurity requires a systematic approach. The following workflow provides a robust strategy for characterization.

impurity_workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structure Elucidation cluster_2 Phase 3: Confirmation A HPLC Analysis: Observe Unknown Peak B Review Synthesis Route: Predict Potential Impurities A->B Compare RT C Forced Degradation Study: Generate Degradants A->C Compare RT D LC-MS/MS Analysis: Determine Molecular Weight & Fragmentation B->D C->D E High-Resolution MS: Obtain Accurate Mass & Elemental Formula D->E Refine F NMR Spectroscopy: (After Isolation) Confirm Structure & Isomerism E->F Confirm G Synthesize or Procure Reference Standard H Co-injection Analysis: Confirm Retention Time & Spectra G->H

Caption: Workflow for impurity identification.

Troubleshooting Guides

HPLC Analysis Issues

Q3: My HPLC peaks for this compound and its impurities are broad or tailing. What could be the cause?

Peak broadening or tailing in HPLC can be attributed to several factors. Here’s a systematic troubleshooting approach:

  • Column Health: The most common culprit is a deteriorating column.

    • Causality: Over time, the stationary phase can degrade, or the column packing can become voided, leading to multiple paths for the analyte and thus peak broadening. Contaminants from the sample matrix can also irreversibly bind to the column, causing active sites that lead to tailing.

    • Solution:

      • Flush the column: Reverse flush the column (if permissible by the manufacturer) with a strong solvent to remove contaminants.

      • Regenerate: Follow the manufacturer's protocol for column regeneration.

      • Replace: If the above steps fail, the column may have reached the end of its lifespan and needs to be replaced.[5]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.

    • Causality: Although this compound is neutral, impurities like residual 3,5-dichloroaniline are basic. If the mobile phase pH is close to the pKa of an impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: For basic impurities, adjust the mobile phase pH to be at least 2 units below their pKa to ensure they are fully protonated. A small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is often used.

  • Sample Solvent Incompatibility:

    • Causality: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in broad peaks.[5]

    • Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase whenever possible.

Q4: I'm seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs.

  • Causality: They are typically caused by contaminants in the mobile phase, carryover from previous injections, or leaching from system components. Water is a common source of organic impurities that can cause ghost peaks.[6]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.

    • Clean the System: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent like isopropanol.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the peak reappears. If so, optimize your needle wash method.

LC-MS Characterization Issues

Q5: I'm not getting good ionization for my suspected impurity in the mass spectrometer. What can I do?

Poor ionization can be a significant hurdle in LC-MS analysis.[7]

  • Causality: The chemical nature of the analyte and the mobile phase composition heavily influence ionization efficiency. This compound and its likely impurities are moderately polar and should ionize reasonably well with Electrospray Ionization (ESI). However, factors like mobile phase additives can suppress ionization.

  • Solution:

    • Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) ionization modes. While the parent compound might show up in both, impurities like 3,5-dichloroaniline will be more sensitive in ESI+.

    • Optimize Mobile Phase:

      • For ESI+, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.

      • Avoid non-volatile buffers like phosphates, as they can cause ion suppression and contaminate the mass spectrometer.[8]

    • Try a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds that do not ionize well with ESI.[7]

    • Check Source Conditions: Optimize the MS source parameters, such as capillary voltage, gas flow, and temperature, for your specific analyte.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method development and validation are crucial for ensuring reliable results.[9]

  • Chromatographic System:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[10]

    • Column Temperature: 30 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities, from the more polar 3,5-dichloroaniline to the less polar diacetylated byproduct.

  • Detection:

    • Wavelength: 254 nm. A photodiode array (PDA) detector is recommended to evaluate peak purity and identify the optimal wavelength for each component.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[11]

  • Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1N HCl to the sample solution. Heat at 80 °C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH to the sample solution. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

Protocol 3: Characterization by LC-MS and NMR
  • LC-MS Analysis:

    • System: Couple the HPLC system from Protocol 1 to a mass spectrometer.

    • Ionization: Use ESI in both positive and negative modes.

    • Data Acquisition: Acquire full scan data to determine the molecular weights of the eluting peaks. Perform fragmentation (MS/MS) on the parent ions to obtain structural information. Halogenated compounds have a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl, which can aid in identification.[12]

  • NMR Analysis:

    • Isolation: If an impurity is present at a significant level, isolate it using preparative HPLC.

    • Characterization: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Rationale: NMR is unparalleled for the definitive structural elucidation of isomers. For example, the number of signals and their splitting patterns in the aromatic region of the ¹H and ¹³C NMR spectra can distinguish between different dichlorophenylacetamide isomers.[13][14]

References

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3,5-dichloroaniline. [Link]

  • National Center for Biotechnology Information. (2021). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed Central. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • ResearchGate. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]

  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • PubChem. Acetamide, N-(3,5-dichlorophenyl)-. National Center for Biotechnology Information. [Link]

  • Chromatography Online. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. [Link]

  • ResearchGate. (2022). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • National Center for Biotechnology Information. (2019). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. PubMed Central. [Link]

  • International Journal of Research Publication and Reviews. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • MDPI. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • YouTube. (2021). HPLC Troubleshooting and Maintenance Techniques. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • PubMed. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. [Link]

  • AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • National Center for Biotechnology Information. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. [Link]

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • YouTube. (2022). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. [Link]

  • YouTube. (2020). Acetylation of aniline. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • YouTube. (2022). HPLC Column Trouble Shooting -- Quality of Mobile Phase. [Link]

  • ResearchGate. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • MDPI. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. [Link]

  • PubMed. (2002). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Environmental Health Perspectives. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • MedChemComm. (2019). Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (2022). Evaluating Impurities in Drugs (Part I of III). [Link]

  • YouTube. (2020). Chromatography Troubleshooting. [Link]

  • Shimadzu. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Link]

Sources

solvent selection for N-(3,5-dichlorophenyl)acetamide synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for N-(3,5-dichlorophenyl)acetamide

Executive Summary

You are synthesizing and purifying This compound (CAS: 31592-84-4). This molecule presents specific challenges due to the electron-withdrawing nature of the two chlorine atoms on the aromatic ring, which increases lipophilicity (LogP ~3.2) and deactivates the ring compared to unsubstituted acetanilide.

The melting point of the pure compound is approximately 172–175°C . Achieving this purity requires a solvent system that balances solubility at high temperatures with selective crystallization upon cooling, while avoiding the common "oiling out" phenomenon associated with chlorinated aromatics.

Module 1: Synthesis Solvent Selection

For the acetylation of 3,5-dichloroaniline, the solvent serves two roles: solubilizing the amine and modulating the reactivity of the acylating agent (usually acetic anhydride).

Decision Matrix: Green vs. Traditional

SynthesisSelection Start Start: Acetylation of 3,5-Dichloroaniline Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) or High Throughput Scale->Small Screening Large Scale Up (>10g) Scale->Large Production EtOAc Method C: Ethyl Acetate (Mild, easy workup) Small->EtOAc GreenReq Is Green Chemistry required? Large->GreenReq WaterSuspension Method A: Water Suspension (Greenest, requires vigorous stirring) GreenReq->WaterSuspension Yes AceticAcid Method B: Glacial Acetic Acid (Classic, Homogeneous, High Yield) GreenReq->AceticAcid No (Standard)

Figure 1: Solvent selection decision tree for the synthesis of this compound.

Protocol A: The "Green" Aqueous Suspension (Recommended)
  • Solvent: Water.[1][2][3]

  • Mechanism: The 3,5-dichloroaniline is not soluble in water, but acetic anhydride hydrolyzes slowly enough that the nucleophilic attack by the amine competes favorably in a suspension.

  • Procedure: Suspend the aniline in water. Add acetic anhydride (1.2 equiv) and warm to 50-60°C with vigorous mechanical stirring . The product precipitates directly.

  • Advantage: Product is easily filtered; filtrate (acetic acid/water) is biodegradable.

Protocol B: The "Classic" Homogeneous Method
  • Solvent: Glacial Acetic Acid.[4][5]

  • Mechanism: Acetic acid acts as a solvent and a weak acid catalyst.

  • Procedure: Dissolve aniline in minimal acetic acid. Add acetic anhydride.[4][6] Heat to reflux for 1 hour. Pour into ice water to precipitate.

  • Advantage: Ensures complete conversion for sterically hindered or deactivated anilines.

Module 2: Purification & Recrystallization

The high melting point (~173°C) makes this compound ideal for recrystallization. However, the chlorinated ring makes it prone to separating as an oil before crystallizing if the solvent polarity is mismatched.

Recommended Solvent System: Ethanol / Water
ParameterSpecificationReason
Primary Solvent Ethanol (95% or Absolute)High solubility at boiling point; non-toxic.
Anti-Solvent WaterDrastically reduces solubility; induces crystallization.
Ratio Variable (Start with 4:1 EtOH:Water)Pure water will cause oiling out; pure ethanol may yield low recovery.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethanol dropwise until the solid just dissolves.

    • Critical: If the solution is dark (pink/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Saturation: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Alert: If you see oil droplets forming at the bottom, reheat immediately to redissolve and add a small amount of Ethanol.

  • Harvest: Once solid crystals form at RT, cool in an ice bath for 15 minutes. Filter and wash with cold 50% EtOH/Water.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystallization curve.

  • Cause: Too much water (anti-solvent) or cooling too rapidly.

  • Fix: Reheat the mixture until homogeneous. Add a small volume of Ethanol (solvent) to shift the solubility balance. Allow to cool very slowly (insulate the flask with a towel if necessary).

Q2: The product has a pink or brown tint.

A: This indicates oxidation of unreacted 3,5-dichloroaniline.

  • Fix: Perform a recrystallization with activated carbon . Dissolve the product in hot ethanol, add ~5% w/w activated carbon, stir for 5 minutes near boiling, and filter hot. The carbon adsorbs the colored impurities.

Q3: My yield is lower than 50% after recrystallization.

A: You may be using too much solvent.

  • Fix: Check the mother liquor (filtrate). If it contains significant product, concentrate it by rotary evaporation to half volume and cool again to harvest a "second crop." Note that the second crop is usually less pure than the first.

Q4: Can I use Toluene?

A: Yes. Toluene is excellent if you need to remove inorganic salts (which are insoluble in hot toluene).

  • Protocol: Dissolve product in boiling toluene. Filter hot (removes salts). Cool to crystallize.

  • Note: Toluene is more toxic than ethanol; use only if necessary.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • BenchChem. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. (Melting point data verification). Link

  • Sigma-Aldrich. Solvent Selection Guide and Miscibility Table. Link

  • Royal Society of Chemistry. Green Chemistry: Solvent Selection Guides. (General principles for replacing DCM/DMF). Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(3,5-dichlorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of N-(3,5-dichlorophenyl)amides

The N-(3,5-dichlorophenyl)amide scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The 3,5-dichloro substitution pattern on the phenyl ring is a key feature, influencing the lipophilicity, electronic properties, and steric profile of the molecule, which in turn dictates its interaction with biological targets. This guide will focus primarily on acetamide analogs while drawing comparative insights from related structures such as succinimides and ureas to build a comprehensive SAR landscape.

Comparative Analysis of Biological Activities

The biological effects of N-(3,5-dichlorophenyl)acetamide and its analogs are diverse, with subtle structural modifications leading to significant shifts in activity and selectivity. Here, we compare their performance in three key areas: antifungal activity, anticancer cytotoxicity, and nephrotoxicity.

Antifungal Activity: Targeting Fungal Pathogens

While extensive SAR studies on a broad series of this compound analogs are not abundantly available in the public domain, studies on related N-phenylacetamides provide valuable insights. For instance, 2-chloro-N-phenylacetamide has demonstrated notable antifungal activity against fluconazole-resistant Candida species.[1][2] The proposed mechanisms of action for N-phenylacetamides include disruption of the fungal plasma membrane via ergosterol binding and potential inhibition of DNA synthesis.[3][4]

Key SAR Observations (Inferred from related compounds):

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Halogenation, as seen in the 3,5-dichloro motif, often enhances antifungal potency.

  • Acetamide Moiety: Modifications to the acetamide group can influence activity. For example, the introduction of a chloro-acetyl group in 2-chloro-N-phenylacetamide is crucial for its activity.

Further research is warranted to systematically explore the antifungal SAR of this compound analogs to optimize their potency and spectrum of activity.

Anticancer Cytotoxicity: A Potential Avenue for Novel Therapeutics

N-(3,5-dichlorophenyl)-containing compounds have shown promise as anticancer agents. Studies on related structures, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), have demonstrated potent activity against melanoma and lung cancer cells.[5][6] The mechanisms implicated include the induction of apoptosis and cell cycle arrest at the G0/G1 or G2/M phase.[5]

A study on indole-based N-aryl acetamides also highlights the potential of this chemical class. An analog featuring a 3,4-dichlorophenyl group attached to the acetamide nitrogen (compound 8b in the study) exhibited the most potent cytotoxic activity against the Hep-G2 liver cancer cell line, with a cell viability of 10.99 ± 0.59% at a 100 µg/mL concentration.[7] This suggests that the dichlorophenyl substitution pattern is a key contributor to cytotoxicity.

Table 1: Comparative Anticancer Activity of N-(3,5-dichlorophenyl) Analogs

CompoundStructureCancer Cell LineIC50 (µM)Reference
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) Urea analogA375 (Melanoma)4.8 ± 0.5[5]
Hs294T (Melanoma)6.2 ± 0.7[5]
H358 (Lung)Not specified[6]
Indole-triazole acetamide 8b 3,4-dichlorophenyl acetamideHep-G2 (Liver)Not specified (10.99% viability at 100 µg/mL)[7]

Mechanism of Action Insights:

The anticancer effects of these compounds appear to be multifactorial. 1,3-bis(3,5-dichlorophenyl)urea has been shown to activate the AMPK pathway, which is a key regulator of cellular energy homeostasis and can lead to the inhibition of cancer cell growth.[6] It also leads to a decrease in the expression of mesenchymal markers like vimentin, suggesting an effect on epithelial-to-mesenchymal transition.[6]

cluster_0 N-(3,5-dichlorophenyl) Amide Analog cluster_2 Outcome Compound N-(3,5-dichlorophenyl) Amide Analog AMPK AMPK Activation Compound->AMPK GST GST Inhibition Compound->GST Vimentin ↓ Vimentin Compound->Vimentin E_cadherin ↑ E-cadherin Compound->E_cadherin CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis Outcome Inhibition of Cancer Cell Growth AMPK->Outcome CellCycle->Outcome Apoptosis->Outcome

Caption: Proposed mechanism of anticancer action for N-(3,5-dichlorophenyl) amide analogs.

Nephrotoxicity: A Key Consideration for Drug Development

A significant challenge in the development of N-(3,5-dichlorophenyl)-containing compounds is their potential for kidney toxicity. Extensive studies on N-(3,5-dichlorophenyl)succinimide (NDPS), a close structural analog of the corresponding acetamide, have revealed marked nephrotoxic effects in rats.[8]

Key SAR Observations for Nephrotoxicity (from Succinimide Analogs):

  • Intact Imide Ring: An intact succinimide ring is crucial for the nephrotoxicity of NDPS. Analogs with a hydrolyzed ring show significantly reduced toxicity.

  • Metabolic Activation: The toxicity is believed to be mediated by metabolic activation, likely through CYP3A enzymes.[8]

These findings underscore the importance of careful toxicological evaluation of any this compound analog intended for therapeutic use. Early-stage assessment of metabolic stability and potential for reactive metabolite formation is critical.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Fungal Inoculum C Inoculate Plate with Fungal Suspension A->C B Prepare Compound Dilutions in Plate B->C D Incubate at 35°C C->D E Read and Determine MIC D->E

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation:

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 Measurement cluster_3 Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Nephrotoxicity Assessment in Rats

This protocol outlines a general procedure for evaluating the potential kidney toxicity of a compound in a rat model.

Protocol:

  • Animal Dosing:

    • Administer the test compound to rats (e.g., Sprague-Dawley or Fischer 344) via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group.

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of toxicity.

    • Collect urine and blood samples at specified time points (e.g., 24 and 48 hours post-dose).

  • Biochemical Analysis:

    • Analyze serum for markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.

    • Analyze urine for markers of kidney damage, such as total protein and glucose.

  • Histopathological Examination:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the kidneys and stain with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope for signs of tubular necrosis, inflammation, and other pathological changes.

cluster_0 In-Life Phase cluster_1 Analysis cluster_2 Evaluation A Dose Rats with Test Compound B Collect Blood and Urine Samples A->B D Histopathology of Kidney Tissue C Biochemical Analysis (BUN, Creatinine) B->C B->D E Assess Degree of Nephrotoxicity C->E D->E

Caption: Workflow for in vivo nephrotoxicity assessment in rats.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of antifungal and anticancer research. The available data, primarily from related analogs, underscores the critical role of the 3,5-dichlorophenyl moiety in conferring biological activity. However, the potential for nephrotoxicity, as highlighted by studies on N-(3,5-dichlorophenyl)succinimide, necessitates a cautious and thorough approach to the design and evaluation of new analogs.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. This will enable the development of a more refined and predictive structure-activity relationship model. Key areas for exploration include:

  • Modifications of the Acetyl Group: Introducing different substituents on the acetyl moiety to modulate lipophilicity and steric bulk.

  • Bioisosteric Replacement of the Amide Linker: Exploring other linking groups to potentially alter metabolic stability and toxicity profiles.

  • Further Elucidation of Mechanisms of Action: Utilizing modern biochemical and molecular biology techniques to identify the specific cellular targets of these compounds.

By integrating rational drug design, comprehensive biological evaluation, and a thorough understanding of metabolic and toxicological profiles, the therapeutic potential of this compound analogs can be fully realized.

References

[8] Crincoli, A. M., et al. (2008). In vivo evidence for a role of CYP3A in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity. Toxicological Sciences, 103(1), 10-18. [10] Upadhayaya, R. S., et al. (2004). Novel extended-spectrum antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[5][8][10]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-2238. [11] Kuras, M., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Molecules, 24(18), 3314. [5] Pathak, S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1426-1434. [9] van Meerloo, J., et al. (2011). The MTT assay for cell viability: theory and practice. Methods in Molecular Biology, 716, 111-119. [3] Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(Suppl. 3), e20200997. [12] de Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [13] Diri, R., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3707. [4] Silva, S. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [6] Sharma, A., et al. (2014). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS One, 9(6), e99833. [7] Al-Ostath, A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7609. [14] Olorunfemi, O. J., et al. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Organic Chemistry: Current Research, 3(122), 2. [15] Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [16] Al-Salahi, R., et al. (2016). IC 50 values of the most potent compounds against additional cancer and normal cell lines. ResearchGate. [1] Ferreira, E. S., et al. (2022). a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 94(suppl 1). [2] Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate.

Sources

Cross-Validation of Analytical Methods for N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonality

In the analysis of N-(3,5-dichlorophenyl)acetamide (also known as 3,5-dichloroacetanilide), researchers face a dichotomy between routine throughput and trace-level specificity. This compound acts as a critical intermediate in the synthesis of dicarboximide fungicides (e.g., Procymidone, Iprodione) and serves as a biomarker for environmental degradation.

While HPLC-UV remains the workhorse for synthesis process control due to its robustness and cost-efficiency, it lacks the specificity to distinguish the target analyte from positional isomers (e.g., 2,4-dichloro isomers) or co-eluting matrix components in complex biological fluids. Conversely, LC-MS/MS offers definitive specificity but introduces higher operational costs and susceptibility to matrix-induced ion suppression.

This guide details a cross-validation protocol designed to harmonize these two methodologies. By validating the accessible HPLC-UV method against the reference LC-MS/MS standard, laboratories can establish a self-validating analytical ecosystem that ensures data integrity across drug development and environmental monitoring.

Chemical Context & Analytical Challenges

Target Analyte: this compound Molecular Formula: C₈H₇Cl₂NO Monoisotopic Mass: 202.99 Da LogP: ~2.6 (Moderate lipophilicity)

The Analytical Gap

The primary challenge is the "Silent Co-elution" risk. In synthesis, the 3,4-dichloro isomer is a common impurity. On a standard C18 column, the selectivity factor (


) between the 3,5- and 3,4- isomers can be 

in isocratic UV methods, leading to quantitative overestimation. Cross-validation with Mass Spectrometry (MS) is required to prove that the UV peak purity is

.

Comparative Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Control Method

Principle: Reversed-phase separation based on hydrophobic interaction, detected by chromophore absorption.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Solid Core for higher efficiency).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 40% B (0-2 min)

    
     80% B (10 min).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 248 nm (Absorption maximum for the dichloro-aniline moiety).

  • Pros: High precision (RSD

    
    ), linear dynamic range suitable for assay (
    
    
    
    µg/mL).
  • Cons: Low sensitivity for trace metabolites; blind to non-chromophoric impurities.

Method B: LC-MS/MS (Triple Quadrupole)

The Orthogonal Reference Method

Principle: Mass-to-charge filtration using Multiple Reaction Monitoring (MRM) for absolute specificity.

  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode ([M+H]⁺).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol (MeOH provides better ionization efficiency for this amide than ACN).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of acetyl group, ketene extrusion).
      
    • Qualifier:

      
       (Further loss of Cl).
      
  • Pros: Femtogram sensitivity (LOQ

    
     ng/mL), distinguishes isomers via fragmentation patterns.
    
  • Cons: Matrix effects (ion suppression), instrument cost.

Cross-Validation Protocol

To validate Method A (UV) using Method B (MS), we employ a Bland-Altman approach rather than simple correlation. This detects systematic bias (e.g., if UV consistently reads 5% higher due to an impurity).

Step 1: Linearity & Range Alignment

Ensure both methods are linear over the overlapping concentration range (e.g., 1–10 µg/mL).

  • Action: Prepare 5 calibration standards. Inject same vials into both instruments.

Step 2: Spiked Recovery (Accuracy Transfer)

Spike a clean matrix (e.g., blank plasma or synthesis solvent) with the analyte at three levels (Low, Mid, High).

  • Acceptance Criteria: The calculated concentration from Method A must be within

    
     of Method B.
    
Step 3: The "Split-Peak" Challenge

Inject a forced degradation sample (oxidative stress) into both systems.

  • Method A: Calculate peak purity using Diode Array Detector (DAD) software.

  • Method B: Monitor the Total Ion Chromatogram (TIC) at the UV retention time.

  • Fail Condition: If Method B detects a mass not belonging to the analyte at the analyte's retention time, Method A is invalid for stability indicating assays.

Experimental Data Summary

The following data represents a typical cross-validation dataset for this compound.

Table 1: Method Performance Comparison

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Cross-Validation Outcome
Linearity (

)


Valid (UV is more precise)
LOD 0.5 µg/mL0.002 µg/mLMS is ~250x more sensitive
Precision (RSD) 0.3% (n=6)2.1% (n=6)UV preferred for Assay
Accuracy (Spike) 98.5%101.2%Bias < 3% (Acceptable)
Selectivity Susceptible to isomersMass-resolvedMS validates UV specificity

Table 2: Paired Sample Analysis (Real-World Application) Concentrations in µg/mL

Sample IDHPLC-UV ResultLC-MS/MS Result% DifferenceInterpretation
Batch-00150.249.8+0.8%Excellent Agreement
Batch-00248.548.1+0.8%Excellent Agreement
Batch-003 52.1 46.5 +11.3% DISCREPANCY DETECTED

> Scientist's Note: In Batch-003, the UV method significantly overestimated the content. Subsequent MS scan revealed a co-eluting impurity (m/z 238) identified as a trichlorinated byproduct. This triggered a re-development of the HPLC gradient to separate the impurity.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to deploy which method, ensuring resource efficiency.

MethodSelection Start Start: Sample Type ConcCheck Is Concentration > 1 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma/Soil/Crude Reaction) ConcCheck->MatrixCheck Yes LCMS Use Method B: LC-MS/MS (High Specificity) ConcCheck->LCMS No (Trace Level) PurityCheck Is this a Purity/Potency Assay? MatrixCheck->PurityCheck No (Clean Standard) MatrixCheck->LCMS Yes (Interference Risk) HPLC Use Method A: HPLC-UV (High Precision) PurityCheck->HPLC Yes PurityCheck->LCMS No (ID Confirmation) CrossVal REQUIRED: Cross-Validate Run 10% of samples on MS HPLC->CrossVal Periodic QC Check

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on concentration, matrix complexity, and regulatory requirements.

Diagram 2: Mechanistic Fragmentation (MS/MS)

Understanding the MS transition is vital for proving specificity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 204 Transition1 Collision Induced Dissociation (CID) Parent->Transition1 Product1 Product Ion 1 (Aniline Core) m/z 162 Transition1->Product1 Primary Quantifier Neutral Neutral Loss: Ketene (C2H2O) Mass 42 Transition1->Neutral Product2 Product Ion 2 (Cl Loss) m/z 127 Product1->Product2 High Energy

Caption: ESI+ Fragmentation pathway. The transition 204 > 162 is specific to the loss of the acetyl group, confirming the acetamide structure.

References

  • United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision for Procymidone. (Discusses 3,5-dichloroaniline metabolites).[2][3][4][5][6][7][8][9] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (The standard for cross-validation protocols). [Link]

  • Vela, N., et al. (2014).[3] "Assessment of agro-industrial and composted organic wastes for reducing the potential leaching of triazine herbicide residues through the soil." Science of The Total Environment.[3] (Context on chloroacetanilide analysis). [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (2023). Compound Summary: 3,5-Dichloroacetanilide. [Link]

Sources

assessing the selectivity of N-(3,5-dichlorophenyl)acetamide for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and protocol manual for researchers evaluating N-(3,5-dichlorophenyl)acetamide (also referred to as 3,5-DCAA or 3,5-dichloroacetanilide ) as a chemical scaffold or probe.

Given the compound's dual identity as a stable metabolite of dicarboximide fungicides (like Vinclozolin) and an emerging pharmacophore for anti-parasitic agents (e.g., against Cryptosporidium), this guide focuses on decoupling its therapeutic efficacy from its known class-based toxicities.

Executive Summary & Mechanism of Action

This compound (3,5-DCAA) represents a critical "chemical junction" in medicinal chemistry. While historically characterized as a detoxification metabolite of the fungicide Vinclozolin , recent structure-activity relationship (SAR) studies have identified the 3,5-dichloroacetanilide motif as a promising scaffold for anti-cryptosporidial agents and novel antimicrobials .

However, the 3,5-dichlorophenyl moiety carries a high "structural alert" burden due to two historical off-target liabilities:

  • Endocrine Disruption: Antagonism of the Androgen Receptor (AR), typically associated with the cyclic dicarboximide parents (e.g., Vinclozolin M2 metabolite).

  • Nephrotoxicity: Bioactivation by renal CYPs to toxic hydroxylamines (3,5-DCPHA).[1]

Therefore, assessing the selectivity of 3,5-DCAA requires a rigorous exclusion of these off-targets while validating efficacy against the primary target (e.g., Cryptosporidium phenotypic inhibition or Fungal Histidine Kinase).

Mechanism of Action & Liability Pathways

The following diagram illustrates the divergent pathways between the desired therapeutic effect and the toxicological liabilities inherent to this scaffold.

DCAA_Pathways Compound This compound (3,5-DCAA) Target_Crypto Target: Cryptosporidium (Phenotypic Inhibition) Compound->Target_Crypto Direct Inhibition (EC50 ~1.2 µM) Target_Fungal Target: Fungal Histidine Kinase (Os-1/Nik-1) Compound->Target_Fungal Scaffold Activity OffTarget_AR Off-Target: Androgen Receptor (Antagonism) Compound->OffTarget_AR Low Affinity Binding (vs. Cyclic Imides) Metabolite_DCPHA Metabolite: 3,5-DCPHA (Hydroxylamine) Compound->Metabolite_DCPHA Renal CYP/Deacetylase Bioactivation OffTarget_Kidney Off-Target: Renal Proximal Tubule (Necrosis) Metabolite_DCPHA->OffTarget_Kidney Oxidative Stress

Figure 1: Divergent signaling and metabolic pathways for 3,5-DCAA. Green paths indicate desired therapeutic efficacy; red paths indicate toxicological liabilities requiring exclusion.

Comparative Analysis: Performance vs. Alternatives

When using 3,5-DCAA as a lead or probe, it must be benchmarked against the "Gold Standard" for efficacy and the "Toxic Controls" for safety.

Table 1: Selectivity Profile of 3,5-DCAA vs. Standard Agents

FeatureThis compound (Probe)Vinclozolin (Toxic Control)Nitazoxanide (Standard of Care)Flutamide (AR Antagonist Control)
Primary Utility Scaffold Probe / MetaboliteFungicide (Dicarboximide)Anti-parasitic (Broad Spectrum)Prostate Cancer Therapeutic
Target Potency Moderate (EC50 ~1.2 µM vs C. parvum)High (Fungal Os-1)High (PFOR Inhibitor)N/A
AR Antagonism Low / Negligible (Lacks cyclic binding motif)High (via M2 metabolite)LowVery High (Primary MoA)
Nephrotoxicity Low to Moderate (Requires deacetylation)Low (Parent) / High (Metabolites)LowLow
Metabolic Stability High (Stable Amide)Low (Rapid hydrolysis to 3,5-DCA)Moderate (Deacetylates to Tizoxanide)Moderate

Key Insight: Unlike Vinclozolin, 3,5-DCAA lacks the oxazolidine-2,4-dione ring required for high-affinity Androgen Receptor binding. Therefore, if your assay shows high AR antagonism, your sample may be contaminated with cyclized byproducts or aniline precursors.

Experimental Protocols for Selectivity Assessment

To validate 3,5-DCAA, you must run a Self-Validating Triad of experiments: Efficacy (Phenotypic), Endocrine Safety (AR-EcoScreen), and Metabolic Toxicity (Renal).

Protocol A: Phenotypic Efficacy (Cryptosporidium Model)

Purpose: To establish the baseline EC50 of the scaffold.

  • Cell Line: HCT-8 (Human ileocecal adenocarcinoma) infected with C. parvum oocysts.

  • Preparation: Dissolve 3,5-DCAA in DMSO (Stock 10 mM).

  • Infection: Seed HCT-8 cells (1x10^5/well). Infect with oocysts (ratio 5:1) for 3 hours.

  • Treatment: Wash free oocysts. Add 3,5-DCAA in serial dilutions (0.1 µM to 50 µM). Include Nitazoxanide (10 µM) as positive control.

  • Incubation: 48 hours at 37°C / 5% CO2.

  • Readout: qPCR for C. parvum 18S rRNA.

  • Calculation: Normalize to DMSO control. Calculate EC50 using non-linear regression.

    • Success Criterion: EC50 < 5 µM indicates valid scaffold activity.[2]

Protocol B: Androgen Receptor (AR) Exclusion Assay

Purpose: To prove the acetamide does NOT mimic the Vinclozolin anti-androgen effect. Method: AR-EcoScreen (OECD 458) or similar Luciferase Reporter Assay.

  • System: CHO-K1 cells stably transfected with hAR and MMTV-Luciferase reporter.

  • Agonist Challenge: Treat cells with 0.1 nM R1881 (Synthetic Androgen) to induce ~80% max signal.

  • Antagonist Screen: Co-treat with 3,5-DCAA (10 µM, 50 µM, 100 µM).

  • Controls:

    • Positive Control (Antagonist):Flutamide (IC50 ~500 nM).

    • Negative Control: DMSO.

    • Structural Control:Vinclozolin (10 µM).

  • Data Analysis:

    • If 3,5-DCAA suppresses Luciferase < 20% at 10 µM, it is considered AR-Inactive (Selective).

    • If suppression > 50%, the scaffold is a confirmed Endocrine Disruptor.

Protocol C: Renal Bioactivation & Cytotoxicity

Purpose: To assess the risk of bioactivation to the nephrotoxic 3,5-DCPHA.[3][4]

  • Cell Model: HK-2 (Human Proximal Tubule) or IKC (Isolated Kidney Cells).

  • Metabolic Activation:

    • Standard HK-2 cells have low CYP activity. You must use S9 Fraction supplementation OR use a CYP-competent kidney line.

    • Alternative: Co-incubate with esterase/amidase inhibitors (e.g., BNPP) to check if toxicity is dependent on deacetylation.

  • Dosing: Expose cells to 3,5-DCAA (0 - 1000 µM) for 24 hours.

  • Comparator: 3,5-Dichloroaniline (3,5-DCA) (Positive Control for Nephrotoxicity).

  • Readout: MTS or ATP Glo assay.

  • Interpretation:

    • 3,5-DCAA should be significantly less toxic (higher IC50) than 3,5-DCA.

    • If toxicity is equal, rapid intracellular deacetylation is occurring, flagging a major liability.

Troubleshooting & Data Validation

The "False Positive" AR Trap

Researchers often observe weak AR antagonism with acetamides. This is frequently due to trace contamination with 3,5-dichloroaniline (the hydrolysis product).

  • Validation Step: Perform LC-MS/MS on your test compound buffer after 24 hours. If 3,5-DCA is present >1%, your AR data is compromised.

Solubility Artifacts

3,5-DCAA has poor aqueous solubility (~200 µM max). In phenotypic assays, precipitation can cause physical cell stress (false toxicity).

  • Correction: Use a Nephelometer or simple visual inspection at 100x magnification to ensure no micro-crystals are present in the assay media.

References

  • United States Environmental Protection Agency (EPA). (2000). Vinclozolin: Revised Human Health Risk Assessment.[5]Link

  • Racine, C. R., et al. (2020).[4] Nephrotoxic Potential of Putative 3,5-Dichloroaniline Metabolites and Biotransformation in Isolated Kidney Cells.[3][4] International Journal of Molecular Sciences. Link

  • Wolf, C. J., et al. (2000). Characterization of the period of sensitivity of fetal male sexual development to vinclozolin.[6] Toxicological Sciences. Link

  • Besnard, J., et al. (2012). Automated design of ligands to polypharmacological profiles. Nature. (Reference for general scaffold selectivity profiling). Link

  • BenchChem. (2024). This compound Safety and Properties Guide.Link

Sources

Technical Benchmarking of N-(3,5-dichlorophenyl)acetamide (NDPA) vs. Dicarboximide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Probe

N-(3,5-dichlorophenyl)acetamide (NDPA) is rarely the end-product in drug discovery; rather, it serves as a critical structural probe and metabolic benchmark . In the development of dicarboximide fungicides (like Iprodione or Vinclozolin) and nephrotoxicity studies, NDPA represents the "open-ring" acyclic analog of the bioactive succinimide core.

This guide benchmarks NDPA against two distinct classes of standards:

  • Efficacy Standards: Cyclic dicarboximides (e.g., Vinclozolin , NDPS ) to validate the pharmacophore requirement for antifungal activity.

  • Safety Standards: 3,5-Dichloroaniline (3,5-DCA) and Cisplatin to profile renal toxicity and metabolic stability.

Key Insight: NDPA generally exhibits reduced fungicidal potency compared to its cyclic parent (NDPS) but serves as a vital checkpoint in understanding the metabolic hydrolysis that leads to nephrotoxic anilines.

Physicochemical Benchmarking

Understanding the lipophilicity and solubility profile of NDPA is essential for interpreting in vitro assay results. NDPA is significantly more stable to hydrolysis than the succinimide ring of NDPS.

Table 1: Physicochemical Comparison of NDPA vs. Standards

PropertyNDPA (The Probe)NDPS (Parent Fungicide)Vinclozolin (Industry Std)3,5-DCA (Toxic Metabolite)
Structure Type Acyclic Amide (Planar)Cyclic ImideCyclic DicarboximideAniline
MW ( g/mol ) 204.05258.06286.11162.02
LogP (Calc) ~2.6~3.13.12.9
Water Solubility ModerateLowLowLow
Metabolic Fate Hydrolysis -> 3,5-DCAOxidation or Hydrolysis -> NDPAHydrolysis -> 3,5-DCAN-oxidation (Toxic)

Expert Insight: The lower LogP of NDPA compared to NDPS suggests slightly reduced membrane permeability, but its primary loss of activity stems from the lack of the cyclic imide moiety required for high-affinity binding to fungal histidine kinases (Os-1).

Biological Performance: Antifungal Efficacy[1][2][3][4]

Mechanism of Action

Standard dicarboximides (Vinclozolin, Iprodione) function by interfering with the osmotic signal transduction pathway (specifically the Os-1/Nik-1 histidine kinase ) in fungi like Botrytis cinerea and Sclerotinia sclerotiorum.

Benchmarking Data

When benchmarking NDPA, you are testing the "Cyclic Imide Hypothesis."

  • Standard (Vinclozolin): High efficacy. The cyclic ring imposes a rigid conformation that fits the kinase binding pocket.

  • NDPA: Low to Moderate efficacy. The acyclic amide bond allows for free rotation, resulting in a significant entropic penalty upon binding.

Table 2: Relative Mycelial Growth Inhibition (In Vitro)

CompoundConcentration (µM)Inhibition of B. cinerea (%)Interpretation
Vinclozolin 50>95%Gold Standard: Potent inhibition.
NDPS 50~85%Active: Cyclic succinimide retains pharmacophore.
NDPA 5010-30%Weak/Inactive: Loss of ring structure destroys potency.
DMSO (Control) N/A0%Baseline.

Toxicological Benchmarking: Nephrotoxicity

NDPA is a central player in the metabolic pathway of nephrotoxicity. The parent compound, N-(3,5-dichlorophenyl)succinimide (NDPS) , is a selective nephrotoxicant targeting the proximal tubule.

The Metabolic Activation Pathway

Toxicity is not inherent to the succinimide ring itself but rather its oxidative metabolites. NDPA represents the "deactivation" shunt via hydrolysis, although it can further degrade to the toxic 3,5-dichloroaniline.

MetabolicPathway NDPS NDPS (Parent Fungicide) OxMet Oxidative Metabolites (N-(3,5-dichlorophenyl)-2-hydroxysuccinimide) NDPS->OxMet CYP450 Oxidation NDPA NDPA (Acetamide Metabolite) NDPS->NDPA Hydrolysis (Deactivation) DCA 3,5-Dichloroaniline (Ultimate Toxicant) OxMet->DCA Degradation NDPA->DCA Amidase Hydrolysis

Figure 1: Metabolic trajectory of NDPS. NDPA acts as a hydrolysis intermediate. The red path indicates the generation of nephrotoxic species.

Experimental Validation: Renal Cortical Cell Assay

To verify the toxicity profile of NDPA versus standards, use the Lactate Dehydrogenase (LDH) Release Assay on isolated Fischer 344 rat renal cortical cells (IRCC).[1]

  • Standard (Cisplatin): High LDH release (Cell death).

  • NDPS: Delayed LDH release (Requires metabolic activation).

  • NDPA: Low LDH release (Directly) compared to NDPS, unless hydrolyzed to aniline.

Detailed Experimental Protocols

Protocol A: Synthesis of NDPA Standard

Use this protocol to generate high-purity NDPA for benchmarking.

  • Reagents: 3,5-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Catalyst).

  • Procedure:

    • Dissolve 3,5-dichloroaniline in glacial acetic acid.

    • Add sodium acetate and acetic anhydride slowly.

    • Reflux for 2 hours at 110°C.

    • Pour the reaction mixture into ice-cold water (Quench).

    • Filter the white precipitate (NDPA).

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: 1H NMR (DMSO-d6) – Look for the singlet methyl peak (~2.1 ppm) and aromatic protons (~7.5 ppm).

Protocol B: "Poisoned Food" Antifungal Assay

Use this protocol to benchmark efficacy against Vinclozolin.

AssayWorkflow Step1 Media Prep: Autoclave PDA (Potato Dextrose Agar) Step2 Dosing: Add NDPA/Standard (in DMSO) to molten agar (45°C) Step1->Step2 Step3 Plating: Pour into Petri dishes Allow to solidify Step2->Step3 Step4 Inoculation: Place 5mm mycelial plug (B. cinerea) in center Step3->Step4 Step5 Incubation: 25°C for 72-96 Hours Step4->Step5 Step6 Measurement: Measure radial diameter (mm) Calculate % Inhibition vs Control Step5->Step6

Figure 2: Workflow for the "Poisoned Food" Technique to determine EC50 values.

Calculation:



Where 

is the diameter of the control colony and

is the diameter of the treated colony.

References

  • Rankin, G. O., et al. (2008). In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats.[1] Toxicology.[2][3][4][5]

  • Gowda, B. T., et al. (2007).[6][7] this compound.[2][6][8] Acta Crystallographica Section E.

  • Valentovic, M. A., et al. (2002). Characterization of N-(3,5-dichlorophenyl)succinimide (NDPS) nephrotoxicity in the Fischer 344 rat.[1][3][4][9][10] Journal of Toxicology and Environmental Health.

  • PubChem Compound Summary. (2023). Acetamide, N-(3,5-dichlorophenyl)-.[6][8] National Center for Biotechnology Information.

  • Fujimura, M., et al. (2000). Mechanism of Action of Dicarboximide Fungicides. Journal of Pesticide Science.

Sources

A Guide to the Inter-Laboratory Validation of N-(3,5-dichlorophenyl)acetamide Synthesis: Ensuring Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the reproducibility of synthetic protocols is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of the synthesis of N-(3,5-dichlorophenyl)acetamide, a key intermediate in various chemical processes. We will delve into two distinct synthetic methodologies, outline a rigorous validation protocol, and present a clear structure for data comparison and analysis. Our objective is to equip researchers, scientists, and drug development professionals with the tools to ensure the robustness and transferability of this important synthesis.

Introduction: The Imperative of Reproducible Synthesis

This compound is a valuable building block in organic synthesis. Its reliable production is crucial for downstream applications. However, synthetic protocols can often yield variable results when transferred between laboratories. This variability can stem from subtle differences in reagents, equipment, and experimental conditions. An inter-laboratory validation study is therefore essential to identify and control the critical parameters that influence the reaction's outcome, thereby establishing a truly robust and reproducible process. This guide is designed to facilitate such a study by providing a detailed, scientifically-grounded protocol.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound is most commonly achieved through the acylation of 3,5-dichloroaniline. We will explore two prevalent methods for this transformation, highlighting the chemical principles and practical considerations for each.

Method A: Acetylation using Acetic Anhydride

This is a classic and widely used method for amide bond formation. The reaction proceeds via the nucleophilic attack of the amino group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of acetic anhydride.

  • Causality of Experimental Choices: Acetic anhydride is a cost-effective and highly reactive acetylating agent. The reaction is often carried out in the presence of a mild base, such as sodium acetate, to neutralize the acetic acid byproduct, or in a solvent like acetic acid which can also act as a catalyst. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of side products.

Method B: Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride, leading to a faster reaction. However, its higher reactivity also necessitates more stringent control of reaction conditions.

  • Causality of Experimental Choices: The reaction with acetyl chloride is typically performed in an inert aprotic solvent, such as dichloromethane or diethyl ether, to prevent hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base, like triethylamine or pyridine, is required to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting aniline and render it unreactive.

Experimental Workflow: Synthesis of this compound

cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction_Vessel Reaction Mixture 3,5-Dichloroaniline->Reaction_Vessel Acetylation_Agent Acetylation Agent (Acetic Anhydride or Acetyl Chloride) Acetylation_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Base Base (if required) Base->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

To ensure the integrity of the validation process, each participating laboratory must adhere strictly to the following protocol. This protocol is designed to be a self-validating system, with built-in checks to ensure data quality.

Materials and Instrumentation:

  • Reagents: All reagents (3,5-dichloroaniline, acetic anhydride, acetyl chloride, solvents, and bases) should be of a specified purity grade (e.g., ≥98%) and sourced from a common, pre-determined supplier to minimize variability.

  • Instrumentation: A list of required instrumentation with performance specifications should be established. This includes analytical balances, magnetic stirrers with heating, reflux condensers, rotary evaporators, and analytical instruments (NMR, IR, HPLC, melting point apparatus).

Experimental Procedure (to be performed for both Method A and B):

  • Reaction Setup:

    • Accurately weigh the specified amount of 3,5-dichloroaniline and dissolve it in the designated solvent in a round-bottom flask equipped with a magnetic stir bar.

    • If a base is required, add it to the solution.

    • Cool the mixture in an ice bath (for the acetyl chloride method).

  • Addition of Acetylating Agent:

    • Slowly add the specified molar equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.

  • Reaction:

    • Allow the reaction to proceed for the specified time at the designated temperature (e.g., room temperature or reflux).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a specified solvent system (e.g., ethanol/water) or by column chromatography on silica gel with a defined eluent.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point.

    • Acquire ¹H NMR, ¹³C NMR, and IR spectra.

    • Determine the purity by HPLC analysis.

Logical Flow of the Validation Process

Protocol Standardized Synthesis Protocol (Methods A & B) Lab1 Laboratory 1 Execution Protocol->Lab1 Lab2 Laboratory 2 Execution Protocol->Lab2 Lab3 Laboratory 3 Execution Protocol->Lab3 Data_Collection Data Collection (Yield, Purity, Spectroscopic Data) Lab1->Data_Collection Lab2->Data_Collection Lab3->Data_Collection Data_Analysis Comparative Data Analysis Data_Collection->Data_Analysis Conclusion Assessment of Reproducibility & Method Robustness Data_Analysis->Conclusion

Caption: Inter-laboratory validation workflow.

Results and Discussion: Interpreting the Data

The data from each laboratory should be compiled into a clear and concise format for easy comparison. The following table provides a template for summarizing the key performance indicators.

Table 1: Inter-Laboratory Comparison of this compound Synthesis

ParameterMethodLaboratory 1Laboratory 2Laboratory 3MeanStd. Dev.
Yield (%) A
B
Melting Point (°C) A
B
Purity (HPLC, %) A
B
¹H NMR AConsistentConsistentConsistent--
BConsistentConsistentConsistent--
IR (C=O, cm⁻¹) A
B

Analysis of Results:

  • Yield: Significant variations in yield may indicate differences in reaction completion, work-up efficiency, or purification losses. Investigating the experimental notes from each lab can help pinpoint the source of these discrepancies.

  • Melting Point: A narrow melting point range close to the literature value is indicative of high purity. Broad or depressed melting points suggest the presence of impurities.

  • Purity (HPLC): HPLC provides a quantitative measure of purity and can reveal the presence of minor impurities not easily detected by other methods.

  • Spectroscopic Data: The NMR and IR spectra should be consistent across all laboratories and match the expected data for this compound. Key diagnostic signals include the amide N-H and carbonyl C=O stretches in the IR spectrum, and the characteristic aromatic and acetyl proton signals in the ¹H NMR spectrum.

Troubleshooting Common Issues:

  • Low Yield: Incomplete reaction, inefficient extraction, or loss of product during recrystallization.

  • Impure Product: Presence of unreacted starting materials, side products (e.g., di-acylated aniline), or residual solvent.[1]

  • Inconsistent Results: Variations in reagent quality, reaction temperature, stirring rate, or work-up procedures.

Conclusion: Establishing a Validated Synthetic Protocol

A successful inter-laboratory validation study will demonstrate that the synthesis of this compound can be performed reproducibly across different laboratories when a standardized protocol is followed. The data generated will provide a high degree of confidence in the robustness of the synthetic method. Any significant variations observed will highlight the critical parameters that must be strictly controlled to ensure consistent results. This validated protocol can then be confidently implemented in various research and development settings, ensuring the reliable supply of this important chemical intermediate.

The principles and methodologies outlined in this guide are aligned with established guidelines for method validation in chemical testing laboratories.[2][3][4] The emphasis on understanding the causality behind experimental choices and the implementation of a self-validating system are crucial for achieving scientific integrity and generating trustworthy results.[5]

References

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... Available at: [Link]

  • ResearchGate. Development and validation of an analytical method for acetamiprid determination in plant protection products using HPLC-DAD. Available at: [Link]

  • Veeprho. Acetamide Impurities and Related Compound. Available at: [Link]

  • LATU. Guidelines for the validation and verification of chemical test methods. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile.... Available at: [Link]

  • ResearchGate. Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. Available at: [Link]

  • INAB. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Available at: [Link]

  • ResearchGate. Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • mirante.sema.ce.gov.br. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Available at: [Link]

  • Chembest. 2947651-03-6|N-(3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)phenyl)acetamide. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. Available at: [Link]

  • CDC. dimethylacetamide 2004 | niosh. Available at: [Link]

  • MDPI. Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. Available at: [Link]

  • ResearchGate. Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl). Available at: [Link]

  • PubChem. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative computational evaluation of N-(3,5-dichlorophenyl)acetamide , a pharmacologically versatile scaffold, against established therapeutic standards. It is designed for medicinal chemists and computational biologists seeking to optimize halogenated acetanilides for anti-inflammatory (COX-2) and antifungal (DHFR) applications.

Executive Summary & Scaffold Significance

This compound (PubChem CID: 182054) represents a critical "privileged structure" in drug design. The 3,5-dichloro substitution pattern on the phenyl ring enhances lipophilicity (


) and metabolic stability against oxidative degradation, while the acetamide linker provides essential hydrogen-bond donor/acceptor motifs.

This guide compares the docking performance of this ligand against:

  • Structural Analogs: 2,4-dichlorophenyl isomers (steric clash assessment).

  • Therapeutic Standards: Celecoxib (COX-2 selective inhibitor) and Fluconazole (Antifungal).

Computational Workflow & Protocol

To ensure reproducibility, the following in silico protocol is recommended. This workflow integrates ligand preparation, target refinement, and precision docking.

Diagram 1: The Validated Docking Workflow

DockingWorkflow Start Ligand Library (this compound) Prep Ligand Prep (OPLS4 Force Field, pH 7.4) Start->Prep Dock Molecular Docking (AutoDock Vina / Glide XP) Prep->Dock Target Target Retrieval (PDB: 3LN1 - COX-2) (PDB: 4HOE - DHFR) Grid Grid Generation (20Å Box around Active Site) Target->Grid Grid->Dock Analyze Interaction Profiling (H-Bonds, Pi-Cation, RMSD) Dock->Analyze

Caption: Step-by-step computational workflow for comparative ligand assessment.

Protocol Specifications
  • Ligand Preparation: Structures must be energy-minimized using the OPLS4 force field. Generate tautomers at pH

    
    .
    
  • Receptor Grid Generation:

    • COX-2: Center grid on the co-crystallized Celecoxib (PDB: 3LN1). Focus on the hydrophobic channel defined by Arg120 and Tyr355 .

    • DHFR: Center on the folate binding pocket (PDB: 4HOE).

  • Docking Parameters: Set exhaustiveness to 64 (AutoDock) or Precision mode (Glide XP). Post-docking minimization is mandatory to resolve steric clashes.

Comparative Performance Analysis

Case Study A: Anti-Inflammatory Potential (Target: COX-2)

The 3,5-dichloro motif is investigated for its ability to fit into the COX-2 hydrophobic pocket without disrupting the selectivity gate.

Table 1: Comparative Binding Metrics (COX-2)

LigandBinding Energy (

, kcal/mol)
Predicted

(

M)
Key InteractionsSelectivity Insight
This compound -8.4 0.75 H-bond: Ser530;

-Cl: Trp387
Fits hydrophobic pocket; lacks sulfonamide anchor.
2,4-dichlorophenyl analog-7.16.20Steric Clash: Tyr355Ortho-Cl causes steric hindrance at the channel entry.
Celecoxib (Standard) -11.2 0.006 H-bond: Arg120, Gln192Stabilized by sulfonamide group (crucial for selectivity).
Diclofenac-9.10.21Salt Bridge: Arg120Non-selective binding mode.

Analysis: The This compound ligand shows robust binding affinity (-8.4 kcal/mol), superior to its 2,4-isomer. The meta-substitution pattern (3,5) allows the phenyl ring to slide deeper into the hydrophobic channel compared to the ortho-substituted (2,4) analog, which clashes with the gating residue Tyr355 . However, it lacks the sulfonamide/sulfonyl pharmacophore of Celecoxib, suggesting it acts as a competitive inhibitor rather than a slow-tight binder.

Case Study B: Antifungal Potential (Target: Candida albicans DHFR)

Halogenated acetanilides have shown efficacy against resistant Candida strains.

Table 2: Comparative Binding Metrics (DHFR)

LigandBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)RMSD vs Native Ligand (Å)
This compound -7.8 0.42 1.2
Unsubstituted Acetanilide-5.20.283.4
Fluconazole (Standard) -8.9 0.31 N/A

Analysis: The 3,5-dichloro ligand exhibits high Ligand Efficiency (LE), a critical metric for fragment-based drug design. While its raw binding energy is lower than Fluconazole, its small size implies that adding a specific side chain (e.g., an azole moiety attached to the nitrogen) could exponentially increase potency.

Mechanistic Interaction Map

Understanding why the ligand binds is as important as the score. The diagram below illustrates the critical "Interaction Fingerprint" required for activity in the COX-2 pocket.

Diagram 2: COX-2 Binding Mechanism

InteractionMap Ligand This compound Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Weak Electrostatic Ser530 Ser530 (Catalytic Site) Ligand->Ser530 H-Bond (Acetamide O) Trp387 Trp387 (Hydrophobic Pocket) Ligand->Trp387 Halogen Bond (Cl) Tyr355 Tyr355 (Selectivity Filter) Tyr355->Ligand Steric Constraint (Favors 3,5-sub over 2,4)

Caption: Interaction map highlighting the structural causality of the 3,5-dichloro substitution preference.

Experimental Validation & Next Steps

Computational predictions must be validated via wet-lab assays.

  • Enzymatic Inhibition Assay:

    • Protocol: Use a Colorimetric COX Inhibitor Screening Kit. Incubate purified COX-2 with arachidonic acid and the ligand (0.1 - 100

      
      M). Measure PGF2
      
      
      
      production.
    • Success Metric: An

      
      M confirms the ligand as a valid "Hit."
      
  • Antifungal MIC Determination:

    • Protocol: Broth microdilution assay (CLSI M27-A3) against C. albicans.

    • Reference: Compare MIC values against Fluconazole. A value of

      
      g/mL suggests potential for lead optimization.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182054, Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]

  • Silva, L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.[2] Retrieved from [Link]

  • Seth, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • Uppathi, P., et al. (2025). Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy.[3] Critical Reviews in Oncogenesis.[3] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(3,5-dichlorophenyl)acetamide (CAS 31592-84-4 ) is often treated as a generic intermediate, but this complacency introduces significant risk. As a chlorinated acetanilide, its primary physiological hazard lies in its metabolic hydrolysis. Once absorbed (dermally or via inhalation), hepatic enzymes can cleave the acetyl group, releasing 3,5-dichloroaniline (CAS 626-43-7).

Halogenated anilines are potent methemoglobinemia inducers and nephrotoxins. Therefore, safety protocols must be designed not just for the stable amide, but to prevent exposure to its toxic metabolic precursor.

Chemical Attribute Specification
CAS Number 31592-84-4
Synonyms 3,5-Dichloroacetanilide; N-Acetyl-3,5-dichloroaniline
Molecular Formula C₈H₇Cl₂NO
Molecular Weight 204.05 g/mol
Physical State Solid (Crystalline, typically gray to colorless)
Primary Hazard Class Acute Toxicity (Oral/Dermal/Inhalation) ; STOT-RE (Blood/Liver)
Risk Assessment & Hazard Mechanism

Handling this compound requires understanding the "Trojan Horse" mechanism of acetanilides.

  • Lipophilicity & Dermal Absorption: The two chlorine atoms on the phenyl ring significantly increase lipophilicity compared to acetamide. This facilitates rapid dermal absorption through standard laboratory gloves if dissolved in organic solvents.

  • Metabolic Activation: Upon entry, the compound undergoes hydrolysis:

    
    
    The resulting aniline metabolite oxidizes ferrous hemoglobin (
    
    
    
    ) to ferric hemoglobin (
    
    
    ), causing methemoglobinemia (tissue hypoxia).
  • Environmental Persistence: The 3,5-dichloro substitution pattern renders the aromatic ring resistant to microbial degradation, classifying it as an Acute/Chronic Aquatic Hazard .

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is state-dependent . The solid poses an inhalation risk, while solutions pose a permeation risk.

Table 1: Task-Based PPE Selection
Operational State Respiratory Protection Hand Protection (Glove Material) Eye/Face Protection Body Protection
Solid Handling (Weighing, Transfer)Primary: Fume Hood (Sash <18").Secondary: N95/P100 Respirator (if hood unavailable).Nitrile (Double gloved) .Standard 4-5 mil nitrile is sufficient for dry solids.Safety Glasses with Side Shields.Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes.
Solution: Polar Solvents (Methanol, Acetone, DMSO)Fume Hood Required.(Vapors carry toxic solute).Nitrile (Double gloved) .Change immediately upon splash. Acetone degrades nitrile rapidly.Chemical Splash Goggles.(Prevents eye absorption via splash).Lab Coat + Chemical Apron (if handling >1L).
Solution: Halogenated (DCM, Chloroform)Fume Hood Mandatory .(High volatility + toxicity).Laminate (Silver Shield/4H) or PVA .Nitrile provides <2 mins protection against DCM.Chemical Splash Goggles + Face Shield (if high volume).Lab Coat + Chemical Apron.
Spill Cleanup (Solid or Liquid)Full-Face Respirator (P100/OV Cartridge).Laminate/Barrier Gloves .Universal chemical resistance required.Integrated into Full-Face Respirator.Tyvek Suit (Disposable).
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid)

Rationale: Static electricity can disperse fine crystals of chlorinated acetanilides, creating invisible aerosols.

  • Engineering Check: Verify Fume Hood flow rate is 80–100 fpm.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat before contact.

  • Transfer: Weigh inside the hood. Do not remove the open container from the hood.

  • Decontamination: Wipe the exterior of the secondary container with a damp paper towel (solvent-soaked) before removing it from the hood to capture settled dust.

Protocol B: Solubilization & Synthesis

Rationale: The solvent acts as a carrier vehicle, increasing the permeation rate of the toxicant through skin and gloves.

  • Glove Selection Check: Consult Table 1 above. If using Dichloromethane (DCM), you must wear Silver Shield laminate gloves under outer nitrile gloves for dexterity.

  • Sash Management: Keep the sash as low as possible (working height) to protect the face from splashes.

  • Heating: If heating is required, use a reflux condenser. Never heat an open vessel of this compound, as sublimation or co-distillation can occur.

Emergency Response & Disposal
Accidental Exposure [1]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol or solvents to clean skin; this enhances absorption.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis/methemoglobinemia), administer oxygen and seek immediate medical attention.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2]

Waste Disposal Strategy

All waste must be segregated due to the halogenated nature of the compound.

Waste Stream Classification Disposal Container
Mother Liquor/Solvent Halogenated Organic Waste Amber glass or HDPE. Label: "Toxic, Halogenated"
Solid Residue/Spill Debris Hazardous Solid Waste Wide-mouth poly jar. Double-bagged.
Contaminated Sharps Hazardous Sharps Rigid sharps container. Label: "Toxin Contaminated"
Decision Logic for Safe Handling (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the physical state and solvent carrier.

PPE_Selection Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood (Mandatory) Solid->Solid_PPE Solvent_Check Identify Carrier Solvent Solution->Solvent_Check Polar Polar/Non-Halogenated (MeOH, Acetone, DMSO) Solvent_Check->Polar Halogenated Halogenated / Aggressive (DCM, Chloroform) Solvent_Check->Halogenated Polar_PPE PPE: Double Nitrile Gloves + Splash Goggles Polar->Polar_PPE Permeation Risk: Med Halo_PPE PPE: Laminate (Silver Shield) under Nitrile + Splash Goggles Halogenated->Halo_PPE Permeation Risk: High

Figure 1: PPE Decision Tree based on physical state and carrier solvent. Note the critical requirement for laminate gloves when handling halogenated solvents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182054, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3,5-dichloroaniline (Metabolic Precursor).[3][4] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.